Executive Summary 2-Cyclopropyl-4-fluorophenylboronic acid (CAS 1824647-97-3) is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyaura cross-c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Cyclopropyl-4-fluorophenylboronic acid (CAS 1824647-97-3) is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.
This compound features two critical structural motifs:
Ortho-Cyclopropyl Group: A sterically demanding but lipophilic moiety that restricts conformational freedom (atropisomerism potential) and improves metabolic stability compared to acyclic alkyl chains.
Para-Fluorine Atom: A metabolic blocker that modulates the electronic properties of the aromatic ring ($ \sigma_p = 0.06 $) and enhances lipid solubility.
This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in high-value medicinal chemistry workflows.
Chemical Profile & Properties[1][2][3][4][5]
Property
Data
Chemical Name
(2-Cyclopropyl-4-fluorophenyl)boronic acid
CAS Number
1824647-97-3
Molecular Formula
C₉H₁₀BFO₂
Molecular Weight
179.98 g/mol
Appearance
White to off-white solid
Solubility
Soluble in MeOH, DMSO, THF; sparingly soluble in water
pKa (Boronic Acid)
~8.5–9.0 (Estimated; elevated by alkyl donor, lowered by F acceptor)
Storage Conditions
2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability
Prone to protodeboronation under strong acidic conditions; forms boroxine anhydrides upon dehydration.[1][2]
Synthetic Pathways[8]
The synthesis of CAS 1824647-97-3 requires navigating the regioselectivity between the cyclopropyl installation and the boronic acid formation. The most robust industrial route utilizes a Sequential Halogen-Selective Coupling strategy.
Retrosynthetic Analysis
Direct cyclopropanation of a phenyl ring is difficult. Therefore, the cyclopropyl group is typically installed via cross-coupling on a di-halogenated precursor, followed by lithiation/borylation of the remaining halide.
The synthesis exploits the reactivity difference between aryl iodide (more reactive) and aryl bromide (less reactive).
Step 1: Selective Negishi or Suzuki Coupling
Precursor: 1-Bromo-4-fluoro-2-iodobenzene.
Reagent: Cyclopropylzinc bromide (Negishi) or Cyclopropylboronic acid (Suzuki).
Conditions: Pd(PPh₃)₄ (1–3 mol%), THF, 60°C.
Selectivity: The oxidative addition of Pd(0) occurs preferentially at the C–I bond, leaving the C–Br bond intact for the next step.
Step 2: Lithium-Halogen Exchange & Borylation
Substrate: 1-Bromo-2-cyclopropyl-4-fluorobenzene.
Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl·LiCl (TurboGrignard).
Quench: Triisopropyl borate (B(OiPr)₃).
Hydrolysis: Mild acidic workup (1M HCl) to release the boronic acid.
Figure 1: Sequential synthesis workflow exploiting halogen reactivity differences to install the cyclopropyl and boronic acid moieties.
Technical Reactivity: Suzuki-Miyaura Coupling
Steric Considerations (Ortho-Effect)
The ortho-cyclopropyl group presents a significant steric barrier during the transmetalation step of the catalytic cycle. Unlike a methyl group, the cyclopropyl ring has a larger effective volume and can adopt conformations that shield the C–B bond.
Impact: Slower reaction rates compared to phenylboronic acid.
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or P(t-Bu)₃ ) to facilitate oxidative addition and create a catalytic pocket that accommodates the steric bulk during transmetalation.
Electronic Considerations
The 4-fluoro substituent is electron-withdrawing ($ -I $ effect), which generally makes the boronic acid slightly more Lewis acidic. This can facilitate the formation of the reactive boronate "ate" complex with base (OH⁻/CO₃²⁻), partially offsetting the steric deceleration.
Protodeboronation Risk
Ortho-substituted boronic acids are susceptible to protodeboronation (loss of the B(OH)₂ group) under basic conditions, especially if the reaction is prolonged.
Mitigation: Use mild bases (K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if possible (using catalytic water only).
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetalation step as the critical bottleneck due to the ortho-cyclopropyl steric hindrance.
Experimental Protocol: Optimized Cross-Coupling
This protocol is optimized for coupling 2-Cyclopropyl-4-fluorophenylboronic acid with a deactivated aryl bromide. It employs SPhos , a ligand specifically designed to handle steric hindrance.
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)
Procedure:
Catalyst Pre-activation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature for 10 minutes to form the active Pd(0)-ligand complex.
Addition: Add the Aryl Bromide, Boronic Acid, and K₃PO₄.
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling and phenol formation).
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by HPLC/TLC.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography.
Note on Stoichiometry: Due to the potential for protodeboronation, a slight excess (1.5 equiv) of the boronic acid is recommended.
Medicinal Chemistry Applications
The 2-cyclopropyl-4-fluorophenyl motif is a valuable bioisostere in drug design:
Metabolic Stability: The cyclopropyl group is often more metabolically stable than an isopropyl or ethyl group, as it lacks readily abstractable protons for P450 hydroxylation.
Conformational Restriction: The rigid cyclopropyl ring forces the phenyl group into a specific orientation relative to the rest of the molecule, potentially locking the bioactive conformation (atropisomerism).
Lipophilicity: The combination of the lipophilic cyclopropyl group and the fluorine atom increases the LogP, improving membrane permeability for CNS targets.
Relevant Therapeutic Classes:
HMG-CoA Reductase Inhibitors: Analogs of Pitavastatin where the cyclopropyl group aids in hydrophobic pocket binding [1].
Antipsychotics: 5-HT2A/D2 receptor modulators often employ fluorinated phenyl rings linked to piperidines [2].
References
Zhao, S. K., et al. (2009).[1] "Synthesis and HMG-CoA reductase inhibition of 2-cyclopropyl-4-thiophenyl-quinoline mevalonolactones." Bioorganic & Medicinal Chemistry, 17(23), 7915-7924. Link
Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(23), 4285-4287. Link
Deng, M. Z., & Wang, X. Z. (2002). "Cross-coupling reaction of cyclopropylboronic acid with bromoarenes." Journal of the Chemical Society, Perkin Transactions 1, (21), 2421-2424. Link
Molander, G. A., & Gormisky, P. E. (2008). "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." Journal of Organic Chemistry, 73(19), 7481–7485. Link
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473. Link
Structure and properties of (2-Cyclopropyl-4-fluorophenyl)boronic acid
The following technical guide details the structural characteristics, synthesis, and application logic of (2-Cyclopropyl-4-fluorophenyl)boronic acid , a specialized organoboron building block used in high-value medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural characteristics, synthesis, and application logic of (2-Cyclopropyl-4-fluorophenyl)boronic acid , a specialized organoboron building block used in high-value medicinal chemistry programs.
Strategic Scaffold for Metabolically Stable Biaryl Construction [1]
Executive Summary
(2-Cyclopropyl-4-fluorophenyl)boronic acid (CAS: 1824647-97-3) is a functionalized arylboronic acid utilized primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structural value lies in the ortho-cyclopropyl group , which serves as a lipophilic, metabolically stable steric block, and the para-fluorine atom , which modulates electronic density and blocks metabolic oxidation at the typically reactive para-position. This guide outlines the synthesis, handling, and reactivity profile necessary for its effective deployment in drug discovery.[2]
Chemical Identity & Structural Analysis[1][2][3][4]
Property
Data
Chemical Name
(2-Cyclopropyl-4-fluorophenyl)boronic acid
CAS Number
1824647-97-3
Molecular Formula
CHBFO
Molecular Weight
179.98 g/mol
Appearance
White to off-white solid
Solubility
Soluble in MeOH, DMSO, CHCl; sparingly soluble in water.[1][3]
pKa (Boronic Acid)
~8.0–8.5 (Estimated; modulated by F-withdrawal)
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen).[2]
Structural Logic:
Ortho-Cyclopropyl: Unlike an isopropyl group, the cyclopropyl ring possesses significant
character (Walsh orbitals), allowing for unique -interaction with the aromatic ring.[1] It introduces a rigid steric barrier ortho to the coupling site, which can influence the atropisomerism of resulting biaryls.[2]
Para-Fluorine: The fluorine atom at the C4 position exerts an inductive electron-withdrawing effect (-I), increasing the Lewis acidity of the boronic acid center.[1] This generally facilitates the formation of the boronate "ate" complex (the active species in transmetalation) but may also make the C-B bond slightly more susceptible to hydrolytic cleavage under forcing conditions.[2]
Synthesis & Manufacturing Architecture
The synthesis of this building block requires careful orchestration to install the cyclopropyl group selectively before generating the boronic acid.[2] The standard industrial route avoids direct cyclopropanation of a styrene precursor due to potential side reactions, favoring a sequential organometallic approach.[2]
3.1 Retrosynthetic Analysis (Diagram)
Figure 1: Retrosynthetic pathway utilizing halogen selectivity.[2] The iodine at C2 reacts preferentially in the first Suzuki coupling, preserving the C1-Bromine for the final lithiation step.[1]
Mechanism: The oxidative addition of Pd(0) occurs selectively at the C-I bond (weaker bond energy) rather than the C-Br bond. This yields 1-bromo-2-cyclopropyl-4-fluorobenzene .[1][2]
Boronic Acid Generation:
Lithiation: The intermediate is treated with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C. The lithium selectively exchanges with the bromine atom.[1]
Borylation: Trimethyl borate (B(OMe)
) or Triisopropyl borate is added to trap the aryl lithium species.[2]
Hydrolysis: Acidic workup (dilute HCl) hydrolyzes the boronate ester to the free boronic acid.[2]
Reactivity & Application Science
4.1 The "Ortho-Effect" in Suzuki Couplings
The 2-cyclopropyl group introduces significant steric bulk near the reaction center.[1] In Suzuki-Miyaura couplings, this has two opposing effects:
Transmetalation Barrier: The formation of the Pd-Ar-Ar'-B complex is sterically crowded.[1][2] Standard catalysts (e.g., Pd(PPh
Catalyst Selection: To overcome this, use electron-rich, bulky phosphine ligands (e.g., SPhos , RuPhos , or XPhos ).[2] These ligands facilitate the oxidative addition and create a pocket that accommodates the steric bulk during transmetalation.[2]
Metabolic Stability: The cyclopropyl group is a superior bioisostere for ethyl or isopropyl groups.[2] It lacks the abstractable hydrogens of an alkyl chain, significantly reducing susceptibility to Cytochrome P450 oxidation.[2]
Conformational Lock: The rigidity of the cyclopropyl group forces the biaryl system into a twisted conformation (atropisomerism), which can be exploited to fit specific hydrophobic pockets in kinase or GPCR targets.[2]
4.3 Diagram: Optimization Decision Tree
Figure 2: Decision matrix for optimizing Suzuki couplings involving this sterically demanding boronic acid.
Experimental Protocol: High-Efficiency Coupling
Recommended procedure for coupling (2-Cyclopropyl-4-fluorophenyl)boronic acid with a heteroaryl chloride.[1]
Setup: Charge a reaction vial with the boronic acid, aryl chloride, Pd(OAc)
, SPhos, and KPO.
Inertion: Seal the vial and purge with Argon for 5 minutes.
Solvation: Add degassed Toluene and Water via syringe.
Reaction: Heat to 100°C for 4–12 hours. The SPhos ligand is critical here; it prevents catalyst decomposition and accelerates the coupling of the hindered boronic acid.[2]
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
If conversion is low (<20%), check for protodeboronation (formation of 1-cyclopropyl-3-fluorobenzene).[1] If observed, switch to anhydrous conditions using CsF as the base in Dioxane.[2]
Safety & Stability
Decomposition: Like many ortho-substituted boronic acids, this compound is prone to protodeboronation upon prolonged exposure to moisture and heat.[1][2]
Handling: Always handle in a fume hood. Avoid contact with skin and eyes.[2]
Storage: Long-term storage should be at -20°C. If the solid becomes sticky or yellow, it may have dehydrated to the boroxine trimer.[1] This is usually reversible under aqueous reaction conditions and does not significantly impact yield.[2]
References
Synthesis of Cyclopropylboronates: J. Org. Chem.2011 , 76, 3571.[2] Link
SPhos Ligand Utility: Acc. Chem. Res.2008 , 41, 1461.[2] Link
Cyclopropyl Bioisosteres in MedChem: J. Med. Chem.2016 , 59, 8712.[2] Link
Compound Data (PubChem): CID 66521237 (Isomer Reference).[2] Link
Commercial Precursor Availability: 1-Bromo-2-cyclopropyl-4-fluorobenzene (CAS 1353853-80-1).[1][2] Link
Molecular weight and formula of 2-Cyclopropyl-4-fluorophenylboronic acid
Content Type: Technical Monograph / Application Note Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 2-Cyclopropyl-4-fluorophenylboronic acid is a specialized organ...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Monograph / Application Note
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Cyclopropyl-4-fluorophenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds for kinase inhibitors and GPCR modulators. This compound combines two critical bioisosteric elements: a cyclopropyl group (providing conformational restriction and metabolic stability compared to an ethyl group) and a fluorine atom (blocking metabolic oxidation at the para-position and modulating pKa).
This guide details the physicochemical properties, synthetic protocols, and handling requirements for this molecule, emphasizing its utility in Suzuki-Miyaura cross-coupling reactions where steric hindrance at the ortho-position requires specific catalytic considerations.
Part 1: Physicochemical Profile
Molecular Specifications
The following data represents the monomeric boronic acid species. Researchers must note that, like many arylboronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) in the solid state.
Property
Specification
Notes
IUPAC Name
(2-Cyclopropyl-4-fluorophenyl)boronic acid
Molecular Formula
C₉H₁₀BFO₂
Molecular Weight
179.98 g/mol
Average mass
Exact Mass
180.0785
Monoisotopic
CAS Number
Varies by isomer/vendor
Common isomer analog: 2225175-39-1 (4-CP-2-F isomer).[1] Verify specific regiochemistry with vendor (e.g., Combi-Blocks, Enamine).
Physical State
White to off-white powder
Hygroscopic
Solubility
DMSO, Methanol, THF
Poor solubility in non-polar hydrocarbons
pKa (Calculated)
~8.2 - 8.5
Boronate ionization
Structural Decomposition & Bioisosterism
The molecule is designed to address specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:
Figure 1: Structural Activity Relationship (SAR) decomposition of the target molecule.
Part 2: Synthetic Utility & Protocols
Synthesis Workflow
While commercially available, specific regiochemical isomers often require de novo synthesis. The most robust route involves Metal-Halogen Exchange followed by borate quenching. This method avoids the difficulties of coupling a cyclopropyl group after the boronic acid is installed.
Protocol: Lithium-Halogen Exchange to Boronic Acid
Precursor: 1-Bromo-2-cyclopropyl-4-fluorobenzene.
Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon (Ar) for 15 minutes.
Solvation: Dissolve the aryl bromide precursor (1.0 equiv) in anhydrous THF (0.2 M concentration).
Cryogenics: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70 °C to prevent benzylic deprotonation of the cyclopropyl ring.
Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 2N HCl (aq) and stir for 1 hour to hydrolyze the boronate ester to the free acid.
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2] Recrystallize from Hexane/CH₂Cl₂ to remove boroxine oligomers.[3]
Figure 2: Synthetic pathway via cryogenic lithiation.
Part 3: Application in Drug Discovery (Suzuki Coupling)
The Steric Challenge
The ortho-cyclopropyl group introduces significant steric bulk near the reactive boron center. In Suzuki-Miyaura coupling, this slows the Transmetalation step.[4] Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or result in protodeboronation (loss of the boron group).
Optimized Coupling Conditions
To overcome the steric hindrance of the cyclopropyl group, use highly active catalyst systems employing electron-rich, bulky phosphine ligands.
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
Ligand: SPhos, XPhos, or RuPhos (Buchwald Ligands). SPhos is particularly effective for ortho-substituted boronic acids.
Why this works: The bulky biaryl phosphine ligands (like SPhos) facilitate oxidative addition and create a pocket that accelerates transmetalation even with the bulky cyclopropyl group present [1, 6].
Figure 3: Catalytic cycle highlighting the rate-limiting transmetalation step caused by the ortho-cyclopropyl group.
Part 4: Handling and Stability
Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or dry storage.
Impact: This changes the effective molecular weight.
Correction: If precise stoichiometry is required, convert the acid to the Pinacol Ester (using pinacol and MgSO₄) prior to weighing, or assume ~95% purity and use a slight excess (1.2–1.5 equiv) in reactions.
Protodeboronation
The ortho-cyclopropyl and para-fluoro groups make the C-B bond susceptible to hydrolytic cleavage under strongly basic conditions at high heat.
Mitigation: Use mild bases (K₃PO₄) and avoid prolonged heating beyond reaction completion.
References
BenchChem. (2025).[6] Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from
Journal of Medicinal Chemistry. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] ACS Publications. Retrieved from
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from
Hypha Discovery. (2021). Metabolism of cyclopropyl groups: Blocking oxidation and improving stability. Retrieved from
ChemicalBook. (2024). 4-Cyclopropyl-2-fluorophenylboronic acid Properties and Suppliers. Retrieved from
Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from
2-Cyclopropyl-4-fluorophenylboronic acid SMILES and InChI key
Abstract This technical guide provides a comprehensive analysis of 2-Cyclopropyl-4-fluorophenylboronic acid , a specialized organoboron intermediate used in the synthesis of complex pharmaceutical agents. The compound se...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of 2-Cyclopropyl-4-fluorophenylboronic acid , a specialized organoboron intermediate used in the synthesis of complex pharmaceutical agents. The compound serves as a critical building block for introducing the 2-cyclopropyl-4-fluorophenyl moiety—a structural motif valued for its ability to modulate lipophilicity, metabolic stability, and hydrophobic interactions in drug targets such as kinases and G-protein-coupled receptors (GPCRs). This document details its chemical identity, structural properties, synthesis protocols, and applications in medicinal chemistry.
Chemical Identity & Informatics
The accurate identification of this compound is critical due to the existence of regioisomers (e.g., 4-cyclopropyl-2-fluorophenylboronic acid). The data below corresponds specifically to the 2-cyclopropyl isomer.
Property
Data
Chemical Name
2-Cyclopropyl-4-fluorophenylboronic acid
CAS Registry Number
1824647-97-3
Molecular Formula
C₉H₁₀BFO₂
Molecular Weight
179.98 g/mol
Canonical SMILES
OB(O)C1=C(C2CC2)C=C(F)C=C1
Isomeric SMILES
OC(B(O)C1=CC=C(F)C=C1C2CC2)=O (Note: Boronic acids often exist in equilibrium with boroxines)
InChI Key
Not indexed in public databases; derive from SMILES
Appearance
White to off-white solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Structural Analysis:
Boronic Acid Group (-B(OH)₂): Located at position 1. Acts as the reactive handle for Suzuki-Miyaura cross-coupling.
Cyclopropyl Group (-C₃H₅): Located at position 2 (ortho to boron). Provides steric bulk and conformational restriction.
Fluorine Atom (-F): Located at position 4 (para to boron). Modulates electronic properties (inductive withdrawal) and metabolic stability (blocks para-oxidation).
Structural Properties & Reactivity
Electronic Effects
The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring towards electrophilic attack but activates the C-B bond for transmetallation in cross-coupling reactions.
The cyclopropyl group at the C2 position is an electron-donating group (+I) via hyperconjugation. Crucially, it imposes significant steric hindrance around the boronic acid moiety. This steric bulk can slow down the rate of transmetallation during Suzuki coupling compared to unhindered phenylboronic acids, requiring optimized catalytic systems (e.g., Buchwald ligands like SPhos or XPhos) to achieve high yields.
Stability
Like many ortho-substituted boronic acids, 2-cyclopropyl-4-fluorophenylboronic acid is prone to protodeboronation under basic conditions or high temperatures. The cyclopropyl group, however, offers some protection against hydrolysis compared to simple alkyl groups due to its unique orbital hybridization (high s-character).
Synthesis & Manufacturing
The synthesis of 2-cyclopropyl-4-fluorophenylboronic acid typically follows a modular pathway, ensuring regioselectivity of the cyclopropyl and boron substituents.
Retrosynthetic Analysis
The most reliable route involves the installation of the cyclopropyl group prior to the boronic acid functionality.
Dissolve 1-bromo-2-cyclopropyl-4-fluorobenzene (1.0 eq) in anhydrous THF.
Cool to -78°C (Critical to prevent benzyne formation or scrambling).
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min to generate the aryllithium species.
Add Triisopropyl borate (1.2 eq) rapidly.
Allow the mixture to warm to room temperature over 2 hours.
Quench with 2N HCl (aqueous) and stir for 1 hour to hydrolyze the boronate ester.
Extract with diethyl ether. The product can be crystallized from hexane/ether or used as a crude solid.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from dihalo-precursors to the final boronic acid.
Applications in Drug Discovery[5]
Suzuki-Miyaura Cross-Coupling
This boronic acid is primarily used to install the 2-cyclopropyl-4-fluorophenyl group onto heteroaromatic scaffolds (e.g., pyridines, pyrimidines, quinolines) in the synthesis of kinase inhibitors.
Role of Cyclopropyl: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but with a rigid, planar geometry. It often fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) to improve potency and selectivity.
Role of Fluorine: The fluorine atom blocks metabolic oxidation at the para-position, extending the half-life (
) of the drug candidate.
Reaction Optimization Strategy
Due to the steric hindrance at the ortho-position (cyclopropyl), standard Suzuki conditions may fail. Recommended conditions include:
Parameter
Recommendation
Reason
Catalyst
Pd(OAc)₂ + SPhos or XPhos
Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination in sterically congested systems.
Base
K₃PO₄ or Cs₂CO₃
Weaker bases reduce protodeboronation side reactions.
Solvent
1,4-Dioxane/Water (4:1)
Aqueous mixtures promote the transmetallation step.
Temperature
80–100°C
Thermal energy required to overcome the steric barrier.
Handling & Safety
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to air/heat, which changes the stoichiometry but not the reactivity.
Hazards: Irritating to eyes, respiratory system, and skin.[2] Standard PPE (gloves, goggles, fume hood) is mandatory.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Technical Guide and Safety Data Protocol for 2-Cyclopropyl-4-fluorophenylboronic Acid
Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of specific structural motifs is critical for optimizing pharmacokinetics and target binding. 2-Cyclopropyl-4-fluorophe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of specific structural motifs is critical for optimizing pharmacokinetics and target binding. 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 1824647-97-3) is a highly specialized organoboron building block[1]. The dual functionalization of the phenyl ring provides unique advantages: the cyclopropyl group introduces localized lipophilicity and steric complexity, while the highly electronegative fluorine atom modulates the electronic properties of the aromatic system[2].
This whitepaper provides an in-depth technical analysis of this compound, synthesizing its physicochemical properties, safety data sheet (SDS) guidelines, and its mechanistic utility in Suzuki-Miyaura cross-coupling reactions[3].
Physicochemical Properties & Quantitative Safety Data
Understanding the baseline properties of 2-Cyclopropyl-4-fluorophenylboronic acid is essential for both reaction design and laboratory safety[4]. The electron-withdrawing nature of the fluorine atom significantly increases the Lewis acidity of the boron center, which directly impacts both its chemical reactivity and its biological interaction profile[5].
Based on standardized SDS protocols for fluorinated arylboronic acids, this compound requires strict handling procedures[4]. The toxicity is not arbitrary; it is rooted in the molecule's mechanism of action upon biological exposure:
H302 (Harmful if swallowed): Boronic acids are capable of forming reversible covalent complexes with biological diols, such as carbohydrates and glycoproteins present in the gastrointestinal tract, leading to cellular disruption[2].
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The enhanced Lewis acidity caused by the para-fluorine substitution makes the boron center highly reactive toward moisture and mucosal membranes, resulting in acute localized irritation[5].
H335 (May cause respiratory irritation): Fine particulate dust can easily enter the respiratory tract, where the ambient humidity facilitates rapid binding to alveolar tissues.
The primary application of 2-Cyclopropyl-4-fluorophenylboronic acid is serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling[3].
The Role of Fluorine in Transmetalation
Historically, electron-poor arylboronic acids were considered challenging substrates. However, recent kinetic studies demonstrate that fluoro-containing arylboronic acids actually undergo the transmetalation step faster than their electron-neutral counterparts[5]. The electron-withdrawing fluorine atom increases the electrophilicity of the boron atom, facilitating rapid coordination with the base (e.g., hydroxide or carbonate) to form a highly nucleophilic boronate complex[6]. This negatively charged "ate" complex is the active species that transfers the aryl group to the Palladium(II) center[6].
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the boronate activation step.
Self-Validating Experimental Protocol
To ensure both scientific integrity and operator safety, the following protocol is designed as a self-validating system . Each phase includes a diagnostic checkpoint to verify success before proceeding, minimizing the risk of exposure or reaction failure.
Phase 1: Safety & Preparation
PPE Verification: Don a NIOSH-approved N95 respirator (or operate strictly within a certified fume hood), nitrile gloves, and chemical splash goggles.
Validation Check: Verify fume hood face velocity is between 80-100 fpm.
Reagent Loading: In an oven-dried Schlenk flask, add 2-Cyclopropyl-4-fluorophenylboronic acid (1.2 equiv), the target aryl halide (1.0 equiv), and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)[7].
Atmosphere Control: Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat three times.
Validation Check: The vacuum gauge should hold a steady low pressure (<1 torr) before backfilling, ensuring a truly inert environment.
Phase 2: Reaction Execution
Solvent & Base Addition: Inject degassed solvent (e.g., 1,4-Dioxane) and an aqueous base solution (e.g., 2M K₂CO₃) via syringe. The presence of water is critical as it facilitates the formation of the reactive boronate species[8].
Thermal Activation: Heat the reaction mixture to 80°C under continuous stirring[8].
Validation Check: After 2 hours, extract a 10 µL aliquot, quench in ethyl acetate/water, and analyze the organic layer via TLC or LC-MS. The complete disappearance of the limiting aryl halide validates successful transmetalation and coupling.
Phase 3: Quenching & Purification
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with water to remove inorganic boron byproducts and excess base[8].
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Check: The crude NMR should show the characteristic cyclopropyl multiplet (~0.6-1.0 ppm) and the fluoro-aromatic signals, confirming the structural integrity of the coupled product.
Figure 2: Self-validating experimental workflow and safety checkpoints for handling fluorophenylboronic acids.
References
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners. PMC - National Institutes of Health. Available at: [Link]
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at:[Link]
Suzuki-Miyaura Cross-Coupling Reaction Protocols. Fisher Scientific. Available at: [Link]
A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journals. Available at:[Link]
An In-Depth Technical Guide to 2-Cyclopropyl-4-fluorophenylboronic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract Introduction: The Ascendancy of Arylboronic Acids in Medicinal Chemistry Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, largely due to their pi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction: The Ascendancy of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1] This versatile carbon-carbon bond-forming reaction has revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures. The stability, low toxicity, and broad functional group tolerance of boronic acids make them ideal reagents for late-stage functionalization in drug discovery programs.[1]
The subject of this guide, 2-Cyclopropyl-4-fluorophenylboronic acid, incorporates two key structural motifs that are highly sought after in drug design: a cyclopropyl group and a fluorine atom. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, often leading to enhanced pharmacokinetic profiles.[2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. For 2-Cyclopropyl-4-fluorophenylboronic acid, key identifiers and expected properties are summarized below.
Based on the physical state of analogous arylboronic acids, 2-Cyclopropyl-4-fluorophenylboronic acid is anticipated to be a crystalline solid at ambient temperature.[4] The precise morphology and color would be determined upon synthesis and purification.
Melting Point Determination: A Critical Quality Attribute
The melting point of a pure crystalline solid is a sharp, well-defined physical constant that is invaluable for identification and as an indicator of purity. Impurities typically lead to a depression and broadening of the melting point range. While a specific melting point for 2-Cyclopropyl-4-fluorophenylboronic acid is not documented in the reviewed literature, its determination is a routine and essential step in its characterization.
The following is a standardized protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
2-Cyclopropyl-4-fluorophenylboronic acid (synthesized and purified)
Melting point capillary tubes (sealed at one end)
Melting point apparatus
Spatula
Mortar and pestle (if necessary)
Procedure:
Sample Preparation:
Ensure the sample of 2-Cyclopropyl-4-fluorophenylboronic acid is completely dry.
If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.[5]
Press the open end of a capillary tube into the powdered sample.
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[6]
Repeat until a packed column of 2-3 mm in height is achieved.[6]
Measurement:
Insert the capillary tube into the heating block of the melting point apparatus.[6]
If an approximate melting range is unknown, a rapid preliminary heating can be performed to establish a rough estimate.
For an accurate measurement, begin heating at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.[6]
Observe the sample closely through the magnifying lens.
Record the temperature at which the first droplet of liquid appears (the onset of melting).[5]
Record the temperature at which the last solid crystal melts (the completion of melting).[5]
The recorded range constitutes the melting point of the sample. For a pure compound, this range should be narrow (typically ≤ 2 °C).
Self-Validation:
The accuracy of the melting point apparatus should be regularly calibrated using certified reference standards with known melting points. The procedure should be repeated at least twice for the sample to ensure reproducibility.
Synthesis of 2-Cyclopropyl-4-fluorophenylboronic Acid
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a borate ester, followed by acidic workup.[1] The following is a plausible synthetic route for 2-Cyclopropyl-4-fluorophenylboronic acid, based on established methodologies for similar compounds.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Cyclopropyl-4-fluorophenylboronic acid.
Detailed Experimental Protocol
Step 1: Formation of the Organometallic Reagent
To a solution of 1-bromo-2-cyclopropyl-4-fluorobenzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for a specified period to ensure complete formation of the aryllithium species.
Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The inert atmosphere prevents quenching of the organometallic reagent by atmospheric oxygen and moisture.
Step 2: Borylation
To the freshly prepared aryllithium solution at -78 °C, a solution of triisopropyl borate in the same anhydrous solvent is added slowly. The reaction mixture is then allowed to warm gradually to room temperature and stirred for several hours.
Causality: Triisopropyl borate is used as the boron source. The slow addition at low temperature controls the exothermicity of the reaction and minimizes the formation of undesired byproducts.
Step 3: Hydrolysis and Isolation
The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously to ensure complete hydrolysis of the boronate ester.
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Step 4: Purification
The crude 2-Cyclopropyl-4-fluorophenylboronic acid can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by melting point determination (a sharp melting point indicates high purity) and spectroscopic methods such as NMR.
Spectroscopic Characterization
The structural elucidation of 2-Cyclopropyl-4-fluorophenylboronic acid relies on a combination of spectroscopic techniques.
Technique
Expected Observations
¹H NMR
Resonances corresponding to the cyclopropyl protons, aromatic protons, and the B(OH)₂ protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the cyclopropyl and fluorine substituents.
¹³C NMR
Signals for the cyclopropyl carbons, the aromatic carbons (with C-F coupling), and the carbon atom attached to the boron.
¹⁹F NMR
A singlet or a multiplet corresponding to the fluorine atom on the phenyl ring.
¹¹B NMR
A broad signal characteristic of a trigonal boronic acid.
Mass Spectrometry
The molecular ion peak corresponding to the mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expertise & Experience: The interpretation of these spectra requires a detailed understanding of the influence of the cyclopropyl and fluoro groups on the electronic environment of the molecule. For instance, the fluorine atom will induce characteristic splitting patterns in the ¹³C NMR spectrum for the carbon atoms in its vicinity.
The Role of 2-Cyclopropyl-4-fluorophenylboronic Acid in Drug Discovery
The unique combination of the cyclopropyl and fluoro substituents makes 2-Cyclopropyl-4-fluorophenylboronic acid a valuable building block for the synthesis of drug candidates with potentially improved pharmacological properties.
Caption: Logical flow of structural features to therapeutic benefits.
Cyclopropyl Group: This small, strained ring can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation. It can also introduce a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein.
Fluorine Atom: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets. Fluorine substitution can also block sites of metabolic oxidation and improve membrane permeability, leading to better oral bioavailability.[2]
Boronic Acid Moiety: This functional group serves as a versatile handle for the Suzuki-Miyaura cross-coupling reaction, allowing for the efficient construction of biaryl and heteroaryl structures that are common motifs in many approved drugs.[1]
Conclusion
2-Cyclopropyl-4-fluorophenylboronic acid stands as a testament to the power of rational drug design, where specific structural motifs are strategically incorporated to fine-tune the properties of a molecule. While the definitive melting point of this compound remains to be reported, this guide provides a robust framework for its synthesis, characterization, and application. The principles and protocols outlined herein are grounded in established chemical literature and best practices, offering a reliable resource for scientists working at the forefront of pharmaceutical innovation. The continued exploration and utilization of such tailored building blocks will undoubtedly fuel the discovery of the next generation of life-saving medicines.
References
Melting point determination. (n.d.).
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
American Elements. (n.d.). 4-Cyclopropyl-2-fluorophenylboronic Acid Pinacol Ester. Retrieved from [Link]
AOTU CHEMICALS. (n.d.). (2-cyclopropyl-4-fluorophenyl)boronic acid - CAS:1824647-97-3. Retrieved from [Link]
Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(44), 7947-7949. Retrieved from [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
O'Neill, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Böhm, H.-J., Banner, D., & Wessel, H. P. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.
Literature reviews on ortho-cyclopropyl substituted phenylboronic acids
This guide details the synthesis, reactivity, and application of (2-cyclopropylphenyl)boronic acid and its derivatives. It is designed for medicinal chemists seeking to utilize the cyclopropyl moiety as a rigid, metaboli...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis, reactivity, and application of (2-cyclopropylphenyl)boronic acid and its derivatives. It is designed for medicinal chemists seeking to utilize the cyclopropyl moiety as a rigid, metabolically stable bioisostere for ortho-alkyl groups (e.g., isopropyl, ethyl) or as a conformational lock in biaryl systems.
Executive Summary
The ortho-cyclopropyl phenylboronic acid scaffold represents a high-value building block in modern drug discovery. Unlike flexible alkyl chains, the cyclopropyl group introduces unique electronic properties (via Walsh orbital conjugation) and conformational restriction (cyclopropylic strain). However, its proximity to the boronic acid moiety creates significant steric hindrance, demanding specialized protocols for synthesis and cross-coupling. This guide provides a validated workflow for synthesizing this scaffold and overcoming its inherent reactivity challenges.
Part 1: Structural & Electronic Rationale
The "Cyclopropyl Effect" in the Ortho Position
The cyclopropyl group is not merely a steric spacer; it is electronically active.
Electronic Conjugation: The C–C bonds of the cyclopropane ring possess significant
-character (Walsh orbitals), allowing them to conjugate with the aromatic -system. This makes the cyclopropyl group a weak electron donor (simulating a vinyl group but saturated).
Steric Bulk vs. Isopropyl: While the steric volume of a cyclopropyl group (
) is comparable to an isopropyl group, it lacks the free rotation of methyl groups. This rigidity reduces the entropic penalty upon binding to protein targets.
Conformational Locking: In 2-cyclopropylbiaryls, the "cyclopropylic strain" forces the biaryl axis into a twisted conformation to minimize repulsion between the cyclopropyl methine and the ortho-protons of the coupling partner.
Stability Profile
Metabolic Stability: The cyclopropyl group is generally more resistant to cytochrome P450-mediated benzylic oxidation compared to an isopropyl or ethyl group, making it an excellent bioisostere for extending half-life (
).
Protodeboronation: Ortho-electron-donating groups typically accelerate protodeboronation. However, the steric bulk of the cyclopropyl group provides a kinetic shield, making these boronic acids reasonably stable under standard Suzuki basic conditions, provided prolonged heating in aqueous media is minimized.
Part 2: Synthetic Pathways[1]
The direct coupling of cyclopropyl nucleophiles to 1,2-dihaloarenes is prone to side reactions (oligomerization). The most robust, scalable route involves the Simmons-Smith cyclopropanation of 2-bromostyrene, followed by lithiation/borylation.
Reaction: Cyclopropanation of 2-bromostyrene using Diethylzinc (
) and Diiodomethane ().
Rationale: This method avoids the use of unstable diazo compounds and provides high chemoselectivity for the alkene in the presence of the aryl bromide.
Warming: Allow the mixture to warm to RT overnight.
Hydrolysis: Cool to
. Add 2M HCl (50 mL) and stir vigorously for 1 hour.
Isolation: Extract with Ethyl Acetate. Wash with brine.[3] Crystallize from Hexane/EtOAc.
Note: The product may exist as a trimeric boroxine anhydride (dehydrated form). This is normal and active in Suzuki couplings.[1][4]
Part 4: Reactivity & Suzuki Coupling Optimization
The ortho-cyclopropyl group exerts significant steric pressure. Standard conditions (
/ ) often fail or proceed slowly.
Recommended Catalyst Systems
For sterically hindered ortho-substituted boronic acids, phosphine ligands with high cone angles and electron-rich centers are required to facilitate oxidative addition and, more importantly, transmetallation .
Component
Recommendation
Rationale
Catalyst Source
or
Labile ligands allow rapid formation of the active catalytic species.
Ligand
SPhos or XPhos
Buchwald biaryl phosphines create a protective pocket that facilitates coupling of hindered substrates while preventing catalyst deactivation.
Base
(3.0 equiv)
Stronger base than carbonate; phosphate aids in the activation of the boronic acid.
Solvent
Toluene/Water (10:1)
Biphasic system ensures solubility of organics while dissolving the inorganic base.
Temperature
High thermal energy is needed to overcome the steric barrier of transmetallation.
Decision Matrix for Optimization
Caption: Optimization logic for coupling sterically encumbered ortho-cyclopropyl boronic acids.
Part 5: Applications in Drug Design
Bioisosteric Replacement
The cyclopropyl group serves as a superior replacement for ortho-isopropyl and ortho-trifluoromethyl groups.
Vs. Isopropyl: Eliminates the risk of benzylic hydroxylation (metabolic hot spot).
Vs. Trifluoromethyl: Provides steric bulk without the strong electron-withdrawing effect, maintaining the electron density of the aryl ring for specific receptor interactions (e.g., cation-
interactions).
Case Study: KOR Agonists
Research into Kappa Opioid Receptor (KOR) agonists utilizes ortho-substituted phenyl rings to induce specific dihedral twists that fit the receptor binding pocket. The (2-cyclopropylphenyl) moiety locks the biaryl system into a non-planar conformation essential for selectivity against the Mu Opioid Receptor (MOR).
References
Synthesis of Cyclopropylboronic Acid & Derivatives: Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002.[5]
Simmons-Smith Cyclopropanation Protocol: Charette, A. B., et al. "Molten Zinc-Mediated Simmons-Smith Reaction." Journal of the American Chemical Society, 1998.
Suzuki Coupling of Hindered Boronic Acids: Barder, T. E., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Cyclopropyl Electronic Effects: Walsh, A. D. "The structures of cyclopropane and ethylene oxide." Transactions of the Faraday Society, 1949.
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016.
Chemical Stability of Fluorinated Cyclopropyl Boronic Acids: A Technical Guide
Executive Summary Fluorinated cyclopropyl boronic acids (e.g., 2-fluoro- and 2,2-difluorocyclopropyl boronic acids) represent a high-value but chemically fragile class of building blocks in drug discovery. While the cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated cyclopropyl boronic acids (e.g., 2-fluoro- and 2,2-difluorocyclopropyl boronic acids) represent a high-value but chemically fragile class of building blocks in drug discovery. While the cyclopropyl ring serves as a bioisostere for double bonds or phenyl rings, and fluorine modulation improves metabolic stability and lipophilicity, the combination creates a "perfect storm" for chemical instability.
This guide details the mechanistic origins of this instability—primarily protodeboronation —and provides validated protocols for handling, storage, and synthetic deployment. The industry-standard solution involves the use of MIDA (N-methyliminodiacetic acid) boronates or Potassium Trifluoroborates to mask the empty p-orbital of boron, thereby arresting decomposition pathways until the moment of cross-coupling.
Part 1: Mechanistic Underpinnings of Instability
The instability of fluorinated cyclopropyl boronic acids is not random; it is a predictable consequence of electronic and steric forces.
Protodeboronation: The Primary Failure Mode
Unlike simple aryl boronic acids, cyclopropyl systems are highly susceptible to C-B bond cleavage (protodeboronation) in the presence of water, base, or heat.
Ring Strain & Hybridization: The cyclopropane ring possesses significant
character (banana bonds). This increased s-character in the C-C bonds directs more p-character to the C-B bond, making it electronically distinct from alkyl boranes.
The Fluorine Effect: The presence of fluorine (especially gem-difluoro or 2-fluoro substitution) exerts a strong inductive electron-withdrawing effect ($ -I $).
This destabilizes the C-B bond by pulling electron density away from the boron, making the carbon center more susceptible to protonation if a carbanion character develops.
In base-catalyzed pathways (common in Suzuki coupling), the formation of a boronate "ate" complex usually precedes transmetalation. However, for these fragile substrates, the "ate" complex can undergo hydrolytic cleavage faster than it transmetalates to Palladium.
Decomposition Pathways
The decomposition is pH-dependent and follows two main trajectories (Kuivila mechanisms):
Acid-Catalyzed (
): Electrophilic attack by a proton on the carbon bearing the boron.
Base-Catalyzed (
): Attack of hydroxide on boron to form a boronate anion , followed by C-B bond cleavage. This is the critical pathway during Suzuki coupling.
Figure 1: Mechanistic pathway of base-catalyzed protodeboronation. The competition between Transmetalation (Green) and Hydrolysis (Red) determines yield.
Part 2: Stability Profiling & Reagent Selection
Not all forms of the reagent are equal.[1][2][3] The free boronic acid is rarely the correct choice for storage or difficult couplings.[4]
Comparative Stability Matrix
Reagent Form
Chemical Stability
Hydrolysis Risk
Atom Economy
Recommendation
Free Boronic Acid
Low
High (Hygroscopic)
High
Avoid for storage. Use immediately if generated in situ.
Pinacol Ester (BPin)
Moderate
Moderate
Low
Good for standard couplings. Susceptible to hydrolysis on silica gel.
MIDA Boronate
High
Negligible (Air Stable)
Low
Gold Standard for storage and "Slow Release" couplings.
K-Trifluoroborate
High
Low
High
Excellent alternative; requires harsh hydrolysis or specific conditions to activate.
Expert Insight: For fluorinated cyclopropyls, the MIDA boronate is the superior choice. The
hybridization of the boron atom in the MIDA cage shuts down the p-orbital interaction, rendering the molecule immune to protodeboronation until specifically activated.
Part 3: Handling & Storage Protocols
Storage Conditions
Temperature: Store at -20°C . While MIDA boronates are bench-stable, the fluorinated cyclopropyl moiety warrants caution.
Atmosphere: Argon or Nitrogen flush is recommended for long-term storage of Pinacol esters. MIDA boronates can be stored under air but benefit from desiccators to prevent hydrolysis over months.
Container: Amber glass vials with PTFE-lined caps.
Purification[2][6][7]
Pinacol Esters: Often decompose on silica gel due to the acidity of silanols.
Protocol: Pre-treat silica gel with 1-2% Triethylamine (Et3N) in hexanes to neutralize acidity before running the column.
MIDA Boronates: Highly compatible with silica gel chromatography.[5]
Elution Trick: MIDA boronates have binary solubility. They stick to silica in Et2O/MeOH but elute rapidly with THF . Use this for "Catch-and-Release" purification.
Part 4: Synthetic Application (The "Slow Release" Protocol)
The most robust method for coupling unstable fluorinated cyclopropyl boronic acids is the Slow Release Strategy using MIDA boronates. This method maintains a low steady-state concentration of the active (unstable) boronic acid, favoring transmetalation over decomposition.
Optimized Cross-Coupling Workflow
Reagents:
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
Nucleophile: Fluorinated Cyclopropyl MIDA Boronate (1.2 - 1.5 equiv)
Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos or XPhos (4-10 mol%)
Why: Buchwald ligands (SPhos/XPhos) facilitate rapid oxidative addition and transmetalation, crucial for beating the decomposition clock.
Base: K3PO4 (3.0 equiv) or NaOH (aq).
Solvent: Dioxane/H2O (5:1 or 10:1).
Step-by-Step Protocol:
Setup: Charge a reaction vial with the MIDA boronate, Aryl halide, Pd source, and Ligand.
Degassing: Seal and purge with Argon for 5 minutes.
Solvent Addition: Add degassed Dioxane.
Activation (The Key Step): Add degassed aqueous base (e.g., 3M K3PO4).
Mechanism:[1][6][7] The water/base hydrolyzes the MIDA ligand slowly, releasing the free boronic acid in small bursts.
Reaction: Heat to 60°C - 80°C. Monitor by LCMS.
Note: If protodeboronation is observed (formation of fluorinated cyclopropane H-species), lower the temperature to 45°C and increase catalyst loading.
Figure 2: The "Slow Release" strategy minimizes the standing concentration of the unstable free acid.
References
Protodeboronation Mechanisms
Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
Source: Journal of the American Chemical Society (2016).
Strategic Synthesis of Fluorinated Biaryls: Leveraging 2-Cyclopropyl-4-fluorophenylboronic Acid
Topic: Synthesis of fluorinated biaryls using 2-Cyclopropyl-4-fluorophenylboronic acid Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Significance In modern medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of fluorinated biaryls using 2-Cyclopropyl-4-fluorophenylboronic acid
Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Significance
In modern medicinal chemistry, the simultaneous incorporation of fluorine and cyclopropyl motifs onto biaryl scaffolds is a high-value strategy. The 2-Cyclopropyl-4-fluorophenyl moiety acts as a "privileged structure," offering a unique combination of metabolic stability (via the C-F bond blocking para-oxidation) and conformational restriction (via the ortho-cyclopropyl group).
This Application Note provides a definitive guide to utilizing 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 1824647-97-3) in Suzuki-Miyaura cross-coupling reactions. While this reagent offers immense structural value, it presents specific synthetic challenges—primarily steric hindrance at the transmetallation step and susceptibility to protodeboronation.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Mechanistic Insight: The "Ortho-Cyclopropyl" Challenge
To successfully deploy this reagent, one must understand the interplay between the steric bulk of the cyclopropyl group and the electronics of the fluorine substituent.
Steric Hindrance & Transmetallation
The ortho-cyclopropyl group exerts significant steric pressure. Unlike a simple methyl group, the cyclopropyl ring has a larger effective hydrodynamic radius. In the Suzuki catalytic cycle, the transmetallation step—where the organic group transfers from Boron to Palladium—is often the rate-determining step (RDS) for hindered substrates.
Implication: Standard catalysts like Pd(PPh₃)₄ often fail because the bulky phosphines cannot accommodate the incoming hindered boronate.
Solution: Use catalysts with high bite-angle ligands (e.g., dppf) or bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) that facilitate oxidative addition while creating a pocket for the hindered transmetallation.
Electronic Effects & Protodeboronation
The 4-fluoro substituent is electron-withdrawing (
), which generally stabilizes the boronic acid. However, ortho-substituted boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.
Mechanism: The base coordinates to the boron, forming a boronate "ate" complex. If transmetallation is slow (due to sterics), the "ate" complex can undergo ipso-protonation, destroying the reagent before it couples.
Mitigation: If yields are low due to deboronation, switch to anhydrous bases (e.g., K₃PO₄) or reduce water concentration.
Visualization: The Sterically Demanding Catalytic Cycle
Caption: The catalytic cycle highlights the Transmetallation step as the critical bottleneck due to the steric bulk of the ortho-cyclopropyl group.
Experimental Protocols
Protocol A: The "Workhorse" Method (High Success Rate)
Recommended for aryl bromides and electron-deficient aryl chlorides.
Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.3 mmol, 234 mg), and K₂CO₃ (2.5 mmol, 345 mg).
Inert: Transfer the vial to a glovebox or evacuate/backfill with Nitrogen/Argon three times.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg). Note: dppf is chosen for its large bite angle, which stabilizes the Pd center and accelerates reductive elimination.
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
Reaction: Seal the vial and heat to 90°C for 4-16 hours. Monitor by LCMS.[2]
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: The "Advanced" Method (For Sterically Hindered/Chlorides)
Recommended when Protocol A fails or for unactivated aryl chlorides.
Reagents:
Catalyst: XPhos Pd G3 (2-4 mol%)
Base: K₃PO₄ (3.0 equiv)
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
Rationale:
XPhos: This bulky, electron-rich biaryl phosphine ligand promotes oxidative addition into unreactive C-Cl bonds and creates a protective environment for the transmetallation of the hindered cyclopropyl boronate.
G3 Precatalyst: Ensures rapid, reliable generation of the active Pd(0) species without the induction period associated with Pd(OAc)₂.
Caption: Logical workflow for optimizing reaction conditions based on specific failure modes.
QC and Stability Notes
Reagent Stability: 2-Cyclopropyl-4-fluorophenylboronic acid is generally stable as a solid. However, like all boronic acids, it can dehydrate to the boroxine (trimer) upon storage. This does not affect reactivity, but stoichiometry calculations should account for it (Boroxine MW is different).
Cyclopropyl Integrity: The cyclopropyl ring is stable under these basic cross-coupling conditions. Avoid strong acids (e.g., HCl workups) which can cause ring-opening, especially given the electron-donating fluorine in the meta position relative to the ring-opening site (though F is -I, it has +R effects).
Purification: The product will be a lipophilic biaryl. Standard Silica gel chromatography with Hexanes/EtOAc gradients is usually sufficient.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Knapp, D. M., et al. (2010). MIDA Boronates: A General Platform for the Synthesis of Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link
Strategic Utilization of 2-Cyclopropyl-4-fluorophenylboronic Acid: A Senior Scientist’s Guide
Topic: Medicinal Chemistry Building Blocks: 2-Cyclopropyl-4-fluorophenylboronic Acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Medicinal Chemistry Building Blocks: 2-Cyclopropyl-4-fluorophenylboronic Acid
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Rationale
In modern drug discovery, the "magic methyl" effect has largely been superseded by the cyclopropyl fragment . 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 1824647-97-3 / 2225175-39-1 analogs) represents a high-value building block that offers a dual-action advantage in lead optimization:
The "Conformational Clamp" (Ortho-Cyclopropyl): Unlike isopropyl or ethyl groups, the cyclopropyl ring possesses significant
-character and rigidity.[1] When placed ortho to the biaryl axis, it forces the resulting scaffold into a twisted, non-planar conformation (dihedral angle >60°). This is critical for disrupting -stacking in promiscuous binders and improving solubility.
The Metabolic Block (Para-Fluoro): The fluorine atom at the C4 position (para to the boronic acid) blocks the primary site of CYP450-mediated oxidative metabolism, extending the half-life (
) of the final drug candidate.
This guide provides the optimized protocols required to handle the steric and electronic challenges inherent to this molecule.
Critical Reactivity Profile
Before initiating synthesis, the chemist must understand the specific instability modes of this building block.
The "Ortho-Decomposition" Risk
The primary failure mode for 2-substituted boronic acids is protodeboronation .
Mechanism: The steric bulk of the cyclopropyl group at C2, combined with the electron-withdrawing nature of the fluorine at C4, accelerates the hydrolysis of the C-B bond under basic conditions.
Consequence: The formation of 3-fluorophenylcyclopropane (the proteo-byproduct), which is often inseparable from the desired product by standard chromatography.
Mitigation: Avoid strong hydroxide bases (NaOH, KOH) and prolonged heating in aqueous media. Use anhydrous conditions or mild phosphate bases.
Data Summary: Physicochemical Properties[2][3][4][5][6][7]
Property
Value / Characteristic
Impact on Protocol
Hybridization
(Aromatic) + Cyclopropyl pseudo-
Electronic donation to Pd-center during transmetallation.
Steric Bulk
High (Ortho-substitution)
Requires active, bulky phosphine ligands (e.g., SPhos, XPhos). Standard is ineffective.
pKa (Boronic Acid)
~8.5 (Est.)
pH of reaction medium must be controlled (pH 8-10 ideal).
Stability
Acid: Stable / Base: Labile
Quench reactions immediately; do not store in basic solutions.
Visualizing the Design Strategy
The following diagram illustrates the medicinal chemistry logic behind selecting this building block and the resulting structural outcomes.
Figure 1: Structural Activity Relationship (SAR) logic for incorporating the 2-cyclopropyl-4-fluoro motif.
Experimental Protocols
Protocol A: The "Sterically Demanding" Suzuki-Miyaura Coupling
Application: Coupling this building block with heteroaryl chlorides or bromides.
Why this works: Standard conditions fail due to the ortho-cyclopropyl steric clash. This protocol uses SPhos Pd G2 , a precatalyst that generates the highly active, bulky SPhos ligand species, facilitating oxidative addition and transmetallation even in hindered environments.
Materials:
Building Block: 2-Cyclopropyl-4-fluorophenylboronic acid (1.2 - 1.5 equiv)
Preparation (Inert Atmosphere): Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), SPhos Pd G2 (0.02 mmol), and
(2.0 mmol).
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
Note: The presence of water is crucial for the boronic acid activation, but excess water can promote protodeboronation. The 4:1 ratio is optimized.
Reaction: Heat the mixture to 80°C (block temperature) for 2–4 hours.
Critical Checkpoint: Monitor by LCMS at 1 hour. Look for the mass of the product (
) and the mass of the protodeboronated byproduct (Mass of Boronic Acid - + ).
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over
Application: Attaching the aryl ring to an N-heterocycle (e.g., Pyrazole, Indazole) or Aniline.
Challenge: The cyclopropyl group makes the copper-mediated transmetallation sluggish.
Materials:
Nucleophile: N-Heterocycle (1.0 equiv)
Building Block: 2-Cyclopropyl-4-fluorophenylboronic acid (2.0 equiv)
Catalyst:
(1.0 equiv) - Stoichiometric copper is often required for hindered substrates.
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM).
Additives: 4Å Molecular Sieves (Activated).
Methodology:
Combine Nucleophile, Boronic Acid,
, and Base in a flask.
Add Activated Molecular Sieves (Crucial to absorb water and prevent protodeboronation).
Add Solvent and Pyridine.
Atmosphere: The reaction requires Oxygen. Attach an
balloon or leave open to dry air with a drying tube.
Stir vigorously at Room Temperature for 24–48 hours. Do not heat above 40°C.
Troubleshooting & Self-Validating Systems
To ensure scientific integrity, use this decision tree to diagnose reaction failures.
Figure 2: Diagnostic workflow for optimizing couplings with hindered boronic acids.
The "Protodeboronation Diagnostic"
If yields are low, run a control experiment:
Dissolve the boronic acid in the reaction solvent/base mixture without the catalyst or electrophile.
Heat to reaction temperature for 1 hour.
Result: If the boronic acid disappears and the fluoro-cyclopropyl-benzene peak appears, your base/temperature combination is too aggressive. Switch to Protocol A with
at 60°C.
References
Cyclopropyl Group in Medicinal Chemistry: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry.
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Chemistry - A European Journal.
Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
Reaction conditions for 2-Cyclopropyl-4-fluorophenylboronic acid cross-coupling
Application Note: Reaction Conditions for 2-Cyclopropyl-4-fluorophenylboronic Acid Cross-Coupling Executive Summary This guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Cyclopro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reaction Conditions for 2-Cyclopropyl-4-fluorophenylboronic Acid Cross-Coupling
Executive Summary
This guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 1824647-97-3) .[1][2] This specific scaffold presents a dual challenge in medicinal chemistry: the steric hindrance imposed by the ortho-cyclopropyl group and the electronic deactivation (inductive withdrawal) from the para-fluorine.
Successful coupling requires a catalytic system capable of facilitating oxidative addition into hindered electrophiles while accelerating transmetallation—the rate-limiting step for ortho-substituted boronic acids—before protodeboronation can occur.[1][2] This protocol recommends a Pd(0)/Buchwald Ligand system utilizing SPhos or XPhos with anhydrous or biphasic phosphate bases , ensuring high yields (>85%) and minimizing side reactions.
Mechanistic Challenges & Strategy
The Ortho-Effect & Cyclopropyl Stability
The 2-cyclopropyl group is a significant steric bulk that impedes the approach of the boronate species to the palladium(II) intermediate during transmetallation. Unlike simple alkyl groups, the cyclopropyl ring has unique orbital character (banana bonds) but is generally stable under standard Pd-catalyzed conditions. However, the primary failure mode for this substrate is protodeboronation (hydrodeboronation), where the C-B bond cleaves to form the defunctionalized arene (1-cyclopropyl-3-fluorobenzene) faster than the cross-coupling occurs.
Key Strategic Pillars:
Ligand Selection: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos , XPhos , RuPhos ). The bulk promotes reductive elimination, while the electron richness facilitates oxidative addition. Crucially, SPhos creates a "pocket" that accommodates ortho-substituents.[2]
Base Chemistry:Potassium phosphate (K₃PO₄) is superior to carbonates (K₂CO₃, Cs₂CO₃) for sensitive boronic acids. It provides sufficient basicity to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻ without accelerating protodeboronation as aggressively as hydroxides or alkoxides.
Solvent System: A biphasic system (Toluene/Water or THF/Water) is often required to solubilize the inorganic base, but water concentration must be controlled to limit hydrolysis side pathways.
Visualizing the Pathway
Caption: The catalytic cycle highlights Transmetallation (Red) as the critical bottleneck for ortho-cyclopropyl substrates, where competition with Protodeboronation occurs.
Optimized Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. It uses SPhos-Pd-G2 (or G3), a precatalyst that ensures a defined Pd/Ligand ratio and rapid initiation.[1][2]
Materials:
Substrate (Electrophile): Aryl Bromide or Chloride (1.0 equiv)
Solvent: Toluene and Water (10:1 ratio) or 1,4-Dioxane/Water.
Step-by-Step Procedure:
Vial Preparation:
Charge a 20 mL reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with the Aryl Halide (1.0 mmol) and 2-Cyclopropyl-4-fluorophenylboronic acid (1.5 mmol, 270 mg).
Note: Using 1.5 equivalents compensates for potential protodeboronation losses.
Catalyst & Base Addition:
Add SPhos Pd G2 (15 mg, 0.02 mmol).
Add K₃PO₄ (636 mg, 3.0 mmol).
Critical: If using a glovebox, add these solids inside. If on a benchtop, these are air-stable enough for quick addition, but the vial should be purged immediately.
Solvent Addition & Degassing:
Add Toluene (4.5 mL) and Deionized Water (0.5 mL).
Degassing: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes via a submerged needle with a vent needle. This prevents oxidation of the active Pd(0) species and homocoupling.
Reaction:
Seal the vial and place it in a pre-heated block at 80°C .
Stir vigorously (≥800 RPM). High agitation is crucial for biphasic mixtures to ensure phase transfer of the base.
Caption: Diagnostic workflow for optimizing reaction failures based on LCMS analysis of crude mixture.
Safety & Handling
Boronic Acid Stability: 2-Cyclopropyl-4-fluorophenylboronic acid should be stored at 2–8°C. While relatively stable, prolonged exposure to moist air can promote anhydride (boroxine) formation.[1][2] This does not usually affect reactivity but alters stoichiometry calculations.
Cyclopropyl Ring: Avoid highly acidic workups (pH < 2) to prevent potential ring-opening of the cyclopropyl moiety, although the 4-fluoro group stabilizes the ring against electrophilic attack slightly.
Palladium Residues: Scavenge metal residues using SiliaMetS® Thiol or equivalent scavengers if the product is intended for biological assays.
References
Molander, G. A., & Gormisky, P. E. (2008).[7] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
Context: Establishes the stability and reactivity of cyclopropyl-boron species in Suzuki couplings.
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
Context: Defines the utility of SPhos and XPhos for unstable and hindered boronic acids.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
Context: Specifically addresses the coupling of fluoro-substituted and unstable boronic acids using rapid precatalyst initiation to outcompete deboron
BenchChem Technical Support. (2025). Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
Context: General troubleshooting for sterically hindered Suzuki couplings.
Executive Summary & Mechanistic Rationale The Chan-Lam coupling is a highly versatile, copper-promoted oxidative cross-coupling methodology used to forge C–N, C–O, and C–S bonds under mild, open-air conditions[1]. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The Chan-Lam coupling is a highly versatile, copper-promoted oxidative cross-coupling methodology used to forge C–N, C–O, and C–S bonds under mild, open-air conditions[1]. While the reaction is broadly applicable, utilizing sterically encumbered and electronically modulated substrates like 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 1824647-97-3) presents significant synthetic bottlenecks.
As a building block, this specific boronic acid is highly valued in drug development: the cyclopropyl group provides a metabolically stable, lipophilic ortho-substituent, while the para-fluorine atom acts as a metabolic block and modulates the electron density of the aromatic ring. However, these same features disrupt the standard Chan-Lam catalytic cycle:
Steric Hindrance (The Ortho-Effect): The bulky cyclopropyl group severely retards the transmetalation step (the transfer of the aryl group from boron to the copper center). Under standard Cu(OAc)₂ conditions, this leads to catalyst stalling and promotes competitive protodeboronation.
Electronic Deactivation: The para-fluoro substituent mildly withdraws electron density, reducing the nucleophilicity of the boronic acid during transmetalation.
To overcome these barriers, this application note details two field-proven, self-validating protocols: a Myristic Acid-accelerated Cu(OAc)₂ system for N-arylation[2], and a Copper(II) Fluoride (CuF₂) system for O-arylation[3].
Reaction Pathway & Logical Relationships
Understanding the failure points in the catalytic cycle is essential for optimizing the reaction. The transmetalation step is the primary bottleneck for 2-Cyclopropyl-4-fluorophenylboronic acid. By utilizing specific additives (like myristic acid to increase catalyst solubility) or alternative copper sources (like CuF₂ to assist in B–C bond cleavage), we can force the equilibrium forward.
Figure 1: Catalytic cycle of the Chan-Lam coupling highlighting the sterically hindered transmetalation step.
Optimization & Quantitative Data
The table below summarizes the quantitative improvements achieved by moving away from standard conditions to substrate-specific optimized systems.
Parameter
Standard Conditions
Optimized N-Arylation (Amines)
Optimized O-Arylation (Phenols)
Catalyst
Cu(OAc)₂ (1.0 equiv)
Cu(OAc)₂ (0.2 equiv)
CuF₂ (1.0 equiv)
Additive
None
Myristic Acid (0.2 equiv)
4Å Molecular Sieves
Base
Pyridine (2.0 equiv)
2,6-Lutidine (2.0 equiv)
Pyridine (2.0 equiv)
Solvent
DCM
Toluene
DCM
Atmosphere
Air (Sealed)
Air (Open/Balloon)
Air (Open/Balloon)
Yield (Est.)
< 20% (High Protodeboronation)
75 - 85%
80 - 90%
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include In-Process Controls (IPCs) to ensure the researcher can verify the mechanistic progression of the reaction in real-time.
Figure 2: Sequential experimental workflow for Chan-Lam cross-coupling.
Protocol A: N-Arylation of Amines (Buchwald Modification)
Target: Coupling 2-Cyclopropyl-4-fluorophenylboronic acid with aliphatic/aryl amines.
Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Cyclopropyl-4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv) and the target amine (1.0 mmol, 1.0 equiv).
Causality: Myristic acid acts as a lipophilic ligand that significantly increases the solubility of the Cu(II) species in non-polar solvents, accelerating the rate-limiting transmetalation step[2].
Solvent & Base: Add anhydrous Toluene (5.0 mL) followed by 2,6-lutidine (2.0 mmol, 2.0 equiv).
Causality: 2,6-lutidine is sterically hindered, preventing it from over-coordinating to the copper center and poisoning the catalyst, unlike unhindered pyridine.
Aeration: Cap the vial with a septum and insert an empty balloon (or an air-filled balloon) via a needle to allow atmospheric oxygen exchange. Stir vigorously at room temperature.
Causality: The reaction requires stoichiometric O₂ to oxidize the Cu(II) intermediate to the highly reactive Cu(III) species, which rapidly undergoes reductive elimination.
Self-Validation (IPC 1 - Colorimetric): Within 30 minutes, the solution should transition from a pale blue suspension to a deep green/brown homogeneous solution. If the solution remains blue and heterogeneous, catalyst activation has failed; verify solvent anhydrousness.
Self-Validation (IPC 2 - Analytical): At 12 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. You should observe the product mass. A high ratio of m/z 137 (1-cyclopropyl-3-fluorobenzene) indicates protodeboronation, suggesting oxygen starvation.
Workup: Dilute with EtOAc (10 mL), wash with 1M HCl (to remove lutidine and unreacted amine), followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: O-Arylation of Phenols (CuF₂ Modification)
Target: Coupling 2-Cyclopropyl-4-fluorophenylboronic acid with phenols.
Reagent Assembly: In a 20 mL vial, combine the phenol (1.0 mmol, 1.0 equiv), 2-Cyclopropyl-4-fluorophenylboronic acid (2.0 mmol, 2.0 equiv), and CuF₂ (1.0 mmol, 1.0 equiv).
Causality: CuF₂ is superior to Cu(OAc)₂ for sterically hindered substrates. The highly electronegative fluoride ion coordinates to the boron atom, forming a fluoroborate-like transition state that drastically lowers the activation energy for B–C bond cleavage[4].
Aeration & Stirring: Stir vigorously open to the air (or under a drying tube) at room temperature for 16–24 hours.
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The disappearance of the phenol spot alongside the appearance of a less polar UV-active spot confirms ether formation.
Workup: Filter the crude mixture through a pad of Celite to remove copper salts and molecular sieves. Wash the pad with copious amounts of DCM. Concentrate the filtrate and purify via column chromatography.
Troubleshooting & Analytical Considerations
Excessive Protodeboronation: If LC-MS reveals complete consumption of the boronic acid but low product yield (identified by the volatile byproduct 1-cyclopropyl-3-fluorobenzene), the transmetalation step is occurring, but oxidation/reductive elimination is failing. Solution: Increase the surface area of the reaction (use a wider flask) and increase stirring speed to maximize oxygen mass transfer.
Homocoupling (Biaryl Formation): Formation of the biaryl dimer (2,2'-dicyclopropyl-4,4'-difluoro-1,1'-biphenyl) indicates that the boronic acid is transmetalating twice onto the copper center. Solution: Ensure the nucleophile (amine/phenol) is fully dissolved and coordinated before adding the boronic acid. Slow addition of the boronic acid via syringe pump can completely suppress this side reaction.
References
Chan-Lam Coupling - Organic Chemistry Portal. Overview of the oxidative coupling of boronic acids with N-H or O-H containing compounds in air.
Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Antilla, J. C.; Buchwald, S. L. Org. Lett. 2001, 3, 2077-2079. Details the myristic acid and 2,6-lutidine modification for challenging aminations.
Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling. Komjáti, B. et al. Periodica Polytechnica Chemical Engineering, 2015, 59(4), pp. 243–246. Details the mechanistic advantage of CuF₂ for sterically hindered phenols.
Application Note: Scalable Synthesis of 2-Cyclopropyl-4-fluorophenylboronic Acid
Abstract This application note details a robust, scalable protocol for the synthesis of 2-Cyclopropyl-4-fluorophenylboronic acid (CAS 1824647-97-3) , a critical intermediate in the development of fluorinated bioactive sc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-Cyclopropyl-4-fluorophenylboronic acid (CAS 1824647-97-3) , a critical intermediate in the development of fluorinated bioactive scaffolds. The methodology addresses the challenge of regioselective functionalization on the poly-substituted benzene ring.[1][2] By utilizing the electronic directing effects of the fluorine substituent, we establish a high-fidelity route starting from 1,2-dibromo-4-fluorobenzene . The protocol prioritizes process safety, impurity control, and reproducibility, making it suitable for transition from medicinal chemistry to process development.
Introduction & Retrosynthetic Strategy
The synthesis of ortho-substituted phenylboronic acids is frequently complicated by steric hindrance and competing reactivity. For 2-Cyclopropyl-4-fluorophenylboronic acid , the primary challenge lies in installing the cyclopropyl group at the ortho position relative to the boronic acid while maintaining the para-fluoro substituent.
Structural Challenges
Regioselectivity: Differentiating between two halogen sites on a benzene ring.[3]
Steric Bulk: The cyclopropyl group at the ortho position can hinder subsequent borylation.
Stability: Boronic acids are prone to protodeboronation, especially with electron-withdrawing substituents like fluorine.
Synthetic Route Selection
We utilize a Regioselective Suzuki-Miyaura Coupling followed by a Lithium-Halogen Exchange Borylation . This route exploits the electronic properties of the fluorine atom, which deactivates the para-position (C1) towards oxidative addition via resonance (+M effect) while activating the meta-position (C2) via induction (-I effect).
Setup: Charge a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 1,2-dibromo-4-fluorobenzene (100 g, 394 mmol), cyclopropylboronic acid (37.2 g, 433 mmol), and K₃PO₄ (250 g, 1.18 mol).
Solvent Addition: Add Toluene (800 mL) and Water (200 mL). Degas the biphasic mixture by sparging with Nitrogen for 30 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (6.4 g, 7.9 mmol) under a positive stream of nitrogen.
Reaction: Heat the mixture to 85–90°C (internal temperature). Stir vigorously (600+ RPM) to ensure phase mixing.
Monitoring: Monitor by HPLC/GC after 4 hours. The reaction is complete when the starting material is <2%.
Note: If significant di-coupled product (1,2-dicyclopropyl-4-fluorobenzene) is observed, reduce temperature to 75°C or reduce boronic acid equivalents.
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Separate the layers. Extract the aqueous layer with Toluene (2 x 200 mL).
Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify the residue via vacuum distillation (bp ~110°C at 5 mmHg) or silica gel chromatography (Hexanes) to obtain the title compound as a colorless oil.
Step 2: Synthesis of 2-Cyclopropyl-4-fluorophenylboronic acid
Lithium-halogen exchange is preferred over Miyaura borylation here to avoid the high temperatures that might degrade the sensitive boronic acid product or cause cyclopropyl ring opening.
Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The solution typically becomes a white slurry.
Quench/Hydrolysis: Carefully quench with 2N HCl (300 mL) at 0°C. Stir vigorously for 1 hour at room temperature to hydrolyze the boronate ester to the free acid.
Isolation: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with water and brine.[6] Dry over Na₂SO₄ and concentrate in vacuo.
Crystallization: The crude solid is often sticky. Triturate with n-Heptane/DCM (9:1) or recrystallize from Acetonitrile/Water to obtain a white crystalline solid.
Target Yield: 65–75%
Purity: >97% (HPLC, 220 nm).
Process Safety & Troubleshooting
Reaction Logic & Safety Diagram
Figure 2: Critical Process Parameters (CPPs) for the lithiation step.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Regioselectivity (Step 1)
Temperature too high; Catalyst too active.
Lower temp to 75°C. Switch to Pd(OAc)₂/PPh₃ (less active than dppf).
Incomplete Lithiation (Step 2)
Wet solvent; Temperature too low for exchange (rare).
Ensure THF is <50 ppm water. Stir longer at -78°C.
Low Yield (Step 2)
Protodeboronation during workup.
Avoid prolonged exposure to strong acid. Adjust pH to 5-6 immediately after hydrolysis if product is unstable.
Oily Product
Pinacol/Isopropanol impurities.
Triturate with non-polar solvent (Heptane/Pentane) to induce precipitation.
Preparation of 2-Cyclopropyl-4-fluorophenylboronic acid pinacol ester: A Comprehensive Protocol for Selective Borylation and Cross-Coupling
Introduction & Strategic Overview The synthesis of 2-cyclopropyl-4-fluorophenylboronic acid pinacol ester (CAS: 2223029-70-5) is a critical transformation in modern medicinal chemistry. This building block is frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The synthesis of 2-cyclopropyl-4-fluorophenylboronic acid pinacol ester (CAS: 2223029-70-5) is a critical transformation in modern medicinal chemistry. This building block is frequently utilized to construct complex biaryl systems found in kinase inhibitors and advanced statin derivatives, such as pitavastatin analogs[1].
To achieve high purity and yield, this application note details a robust, two-step synthetic workflow starting from the commercially available 1-bromo-4-fluoro-2-iodobenzene. Instead of relying on non-selective functionalization, this protocol leverages the distinct oxidative addition rates of carbon-halogen bonds to achieve strict chemoselectivity, ensuring a scalable and self-validating system.
Mechanistic Rationale & Causality (The "Why")
As an application scientist, it is critical to understand the causality behind each reagent selection:
Chemoselective Suzuki-Miyaura Coupling (Step 1): Palladium(0) catalysts undergo oxidative addition into carbon-halogen bonds at rates that follow the trend C-I > C-Br > C-Cl. By employing 1-bromo-4-fluoro-2-iodobenzene, the C-I bond at the 2-position is selectively activated at moderate temperatures (95 °C)[2]. The subsequent transmetalation with cyclopropylboronic acid selectively yields 1-bromo-2-cyclopropyl-4-fluorobenzene, leaving the C-Br bond entirely intact for the next step[3].
Miyaura Borylation (Step 2): The remaining C-Br bond is subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2). The choice of potassium acetate (KOAc) is deliberate and critical. Unlike stronger bases (e.g., K2CO3 or NaOH) which would promote the competitive Suzuki homocoupling of the newly formed boronic ester with the starting halide, KOAc selectively facilitates the transmetalation of the B-B bond to the Pd(II)-aryl complex without inducing over-coupling[4]. Furthermore, the pinacol ester is chosen over the free boronic acid to prevent protodeboronation during isolation.
Workflow & Logical Relationships
Two-step chemoselective synthesis of 2-cyclopropyl-4-fluorophenylboronic acid pinacol ester.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-cyclopropyl-4-fluorobenzene
System Degassing (Critical): Charge a 100 mL Schlenk flask with 1-bromo-4-fluoro-2-iodobenzene, cyclopropylboronic acid, and K3PO4. Add the Toluene/H2O solvent mixture. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the cyclopropylboronic acid and protects the Pd(0) active species from deactivation.
Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon. Seal the flask.
Reaction Execution: Heat the mixture to 95 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.
Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and partition with H2O (50 mL). Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (100% Hexanes) to afford the intermediate as a colorless oil.
Step 2: Synthesis of 2-Cyclopropyl-4-fluorophenylboronic acid pinacol ester
Preparation: In an oven-dried Schlenk flask, combine the intermediate, B2pin2, and KOAc. Add anhydrous 1,4-dioxane.
Degassing: Sparge the suspension with Argon for 15 minutes. Causality: The use of anhydrous solvent and strict inert atmosphere is mandatory here to prevent the protodeboronation of the highly reactive Pd-boron intermediate.
Reaction Execution: Add the catalyst under Argon and heat the mixture to 100 °C for 16 hours. The reaction mixture will turn dark brown/black as Pd(0) nanoparticles form over time.
Workup: Cool to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc (100 mL). Concentrate the filtrate.
Purification: Purify via flash chromatography (Hexanes/EtOAc, 95:5 to 90:10) to yield the target pinacol ester as a pale yellow solid or viscous oil.
Quantitative Data Summary: Reaction Optimization
To establish the optimal conditions for the Miyaura borylation (Step 2), various parameters were evaluated. The data below summarizes the causality behind the final protocol selection.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
K2CO3
Toluene
100
<10
Strong base induced significant Suzuki homocoupling.
Sluggish oxidative addition; incomplete conversion after 16h.
4
Pd(dppf)Cl2
KOAc
DMSO
80
74
Faster reaction kinetics, but product isolation was hindered by solvent.
Troubleshooting & Self-Validating Systems
A robust protocol must be self-validating. Researchers should track the following analytical markers to ensure the system is functioning as intended:
GC-MS Monitoring (Step 1 Validation): The starting material (C6H3BrFI) possesses a distinct mass of ~301 m/z with a 1:1 isotopic pattern (due to
Br/Br). The successful formation of the intermediate (C9H8BrF) is validated by a mass shift to ~215 m/z, crucially retaining the 1:1 isotopic ratio, which confirms that the C-Br bond was successfully preserved.
LC-MS Monitoring (Step 2 Validation): Boronic esters often exhibit poor ionization in standard ESI+. However, observing the
at ~263 m/z or the characteristic fragmentation loss of the pinacol group (-84 Da) validates successful B-C bond formation.
B NMR (Definitive Validation): The final product will show a sharp, diagnostic singlet at ~30-33 ppm in CDCl3. This is characteristic of an arylboronic acid pinacol ester, confirming the boron atom's hybridization and its specific oxygen environment.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link][2]
Wallace, D. J.; Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002, 43(39), 6987-6990. URL:[Link][3]
Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60(23), 7508-7510. URL:[Link][4]
Technical Support Center: Stabilizing 2-Cyclopropyl-4-fluorophenylboronic Acid
Current Status: Active Ticket ID: #B-CP4F-STAB Assigned Specialist: Senior Application Scientist Executive Summary You are likely experiencing low yields due to protodeboronation , a side reaction where the C-B bond is c...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Active
Ticket ID: #B-CP4F-STAB
Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing low yields due to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source (usually water or solvent) before the cross-coupling can occur.[1]
Your specific substrate, 2-Cyclopropyl-4-fluorophenylboronic acid , presents a "perfect storm" for this degradation pathway:
Steric Hindrance (2-Cyclopropyl): The bulky ortho-cyclopropyl group slows down the rate of transmetallation (the desired step), leaving the boronic acid exposed to the basic environment for longer.
Electronic Activation (4-Fluoro): The electron-withdrawing fluorine atom at the para-position stabilizes the anionic intermediate formed during base-catalyzed deboronation, accelerating the decomposition.
This guide provides a self-validating troubleshooting workflow to reverse this outcome.
Module 1: Diagnostic & Mechanism
Is it Protodeboronation?
Before altering conditions, confirm the diagnosis. Run a control experiment without the electrophile (aryl halide) but with all other reagents (base, solvent, catalyst, boronic acid) at your reaction temperature for 1 hour.
Observation (LCMS/GCMS)
Diagnosis
Mass [M+1] = 136.1 (Ar-H)
Confirmed Protodeboronation. The C-B bond is breaking, replacing Boron with Hydrogen.[1][2][3]
Mass [M+1] = 270.2 (Ar-Ar)
Homocoupling. Oxidation issue. Degas solvents more thoroughly.
Black Precipitate (Early)
Catalyst Death. Ligand dissociation or Pd aggregation.
The Mechanism of Failure
The reaction is a race between the desired Transmetallation (
) and the undesired Protodeboronation () .
The Trap: In standard Suzuki conditions (aqueous base), the base forms a boronate anion. If
is slow (due to your cyclopropyl steric bulk), the boronate anion has time to undergo ipso-protonation.
Figure 1: Kinetic competition between productive coupling and destructive deboronation. The 2-cyclopropyl group suppresses the green path, while the 4-fluoro group accelerates the red path.
Module 2: Reaction Optimization (The "Fix")
If you must use the free boronic acid, you must shift the kinetics: Speed up Transmetallation or Remove the Proton Source .
Protocol A: Anhydrous Suzuki Coupling
Eliminate the proton source (
) to shut down the hydrolysis pathway.
Solvent: Switch to Anhydrous 1,4-Dioxane or Toluene .
Base: Use Anhydrous
(finely ground). Avoid carbonates or hydroxides which often require water for solubility.
Why: Phosphate acts as a base but has low solubility in organic solvents, creating a "slow-release" effect for the active base species, preventing a spike in pH that triggers deboronation.
Catalyst: Use Pd(OAc)2 + SPhos or XPhos Pd G2 .
Why: SPhos and XPhos are bulky, electron-rich ligands designed specifically to accelerate transmetallation of sterically hindered (ortho-substituted) substrates.
Protocol B: The "Flash" Coupling
Overwhelm the decomposition rate with extreme catalytic activity.
Catalyst Loading: Increase to 5-10 mol%.
Temperature: Lower to 60°C . (High temp accelerates deboronation more than coupling for this specific substrate).
Additives: Add 1.0 equiv of CuCl .
Note: Copper facilitates a "Liebeskind-style" transmetallation that can be faster than the Pd-only pathway, though it requires strict oxygen-free techniques.
Module 3: Derivatization (The "Workaround")
If optimization fails, the boronic acid is simply too unstable. You must derivatize it into a protected form.
Option 1: Potassium Trifluoroborates (
)
Best for: Scalability and storage stability.
These salts are air-stable and do not hydrolyze until subjected to specific conditions, effectively keeping the concentration of free boronic acid near zero (Slow Release Strategy).
(5.0 equiv) or (aqueous) is required here to hydrolyze the MIDA.
Solvent: Dioxane:H2O (5:1).
Key Trick: Add the MIDA boronate slowly (syringe pump addition over 1 hour) to the hot reaction mixture. This physically enforces a low concentration of the unstable free acid.
Module 4: FAQ & Troubleshooting
Q: Can I use
(Tetrakis)?A:No. Tetrakis is too slow for 2-cyclopropyl substrates. The induction period required for to activate allows the base to destroy your starting material before the reaction even starts. Use SPhos , XPhos , or based catalysts.
Q: My reaction turns black immediately. Why?A: This is "Palladium Black" precipitation. It means your oxidative addition was successful, but the transmetallation failed. The Pd(II) intermediate had nowhere to go and decomposed. This confirms that your boronic acid is degrading faster than it can react with the Pd-center. Switch to Protocol A (Anhydrous).
Q: Does the cyclopropyl ring itself open?A: It is possible under very high temperatures (>120°C) or strong acid, but in basic Suzuki conditions, protodeboronation is the primary failure mode . If you see ring opening, your temperature is too high.
References
Cox, P. A., et al. (2017).[10] "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion." Journal of the American Chemical Society.[11] Link
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[11] Link
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[11] Link
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions. Substrates like 2-Cyclopropyl-4-fluorophenylboronic acid present a "perfect storm" of synthetic difficulties.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your low yields, establish a self-validating optimization strategy, and provide a robust, step-by-step protocol to ensure reproducible success.
Part 1: Mechanistic Troubleshooting (The "Why")
Q: Why am I seeing a massive LCMS peak for 1-cyclopropyl-3-fluorobenzene instead of my cross-coupled product?A: You are observing protodeboronation , the destructive cleavage of the carbon-boron bond. Your specific substrate is highly susceptible to this side reaction due to a synergistic combination of steric and electronic factors:
Steric Hindrance: The ortho-cyclopropyl group creates a physical shield around the boron atom. This severely retards the formation of the reactive boronate ate-complex and slows down the productive transmetalation step [1].
Electronic Instability: The para-fluoro group exerts a strong electron-withdrawing inductive effect. This polarizes the C-B bond and stabilizes the forming aryl carbanion intermediate, drastically lowering the activation energy required for a proton source (like water) to cleave the boronic acid [2].
Because transmetalation is slowed by sterics and protodeboronation is accelerated by electronics, the side reaction outcompetes your desired coupling.
Mechanistic divergence: Productive transmetalation vs. destructive protodeboronation pathways.
Q: Does switching to a boronic ester (e.g., pinacol ester / Bpin) automatically solve this instability?A: Not necessarily. It is a common misconception that esterification universally protects against protodeboronation. Recent kinetic studies demonstrate that under basic aqueous conditions, the prehydrolytic pathway (hydrolysis of the ester back to the boronic acid) can be rapid and auto-catalytic [2]. If your base is too strong (e.g., NaOH), the Bpin ester will rapidly hydrolyze and protodeboronate anyway. You must control the base strength and concentration.
Part 2: Parameter Optimization (The "How")
Q: How do I overcome the steric hindrance during transmetalation?A: You must abandon standard catalysts like Pd(PPh₃)₄. Instead, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos .
Causality: The electron-rich dicyclohexylphosphine moiety increases electron density on the palladium center, accelerating oxidative addition. More importantly, the bulky biphenyl backbone forces the intermediate complexes into geometries that dramatically accelerate reductive elimination [3]. The lower ring's methoxy groups in SPhos also provide stabilizing interactions with the undercoordinated Pd center during the sterically demanding transmetalation of your ortho-cyclopropyl substrate.
Q: How do I prevent protodeboronation while still activating the boronic acid?A: Implement a Slow-Addition Protocol combined with a weak, anhydrous base (or a controlled biphasic system). By using a syringe pump to add the boronic acid over several hours, you maintain a very low steady-state concentration of the boronic acid in the reactor. This ensures that whenever a boronate molecule forms, it immediately encounters an available Pd(II) complex to undergo transmetalation, rather than sitting in the basic environment where it would degrade.
Quantitative Optimization Data
The following table summarizes the self-validating parameter sweep used to establish our core protocol. Notice how the combination of ligand choice and addition rate dictates the fate of the substrate.
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Addition Method
Yield (%)
Protodeboronation (%)
1
Pd(PPh₃)₄
Na₂CO₃
THF / H₂O (5:1)
80
All-at-once
12%
>80%
2
Pd(dppf)Cl₂
K₂CO₃
Dioxane / H₂O (5:1)
80
All-at-once
41%
45%
3
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene / H₂O (10:1)
80
All-at-once
78%
15%
4
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene / H₂O (10:1)
100
All-at-once
55%
38%
5
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene / H₂O (10:1)
80
Syringe Pump (2h)
94%
<2%
Part 3: Step-by-Step Experimental Protocol
This methodology utilizes the optimized conditions from Entry 5. It is designed as a self-validating system: by strictly controlling oxygen, water ratios, and addition rates, you isolate the variables that lead to failure.
Optimized step-by-step workflow for Suzuki coupling of sterically hindered boronic acids.
Methodology:
Solvent Preparation: Prepare a 10:1 mixture of Toluene and deionized H₂O. Sparge the mixture vigorously with Argon for 30 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation and homocoupling).
Reactor Setup: To an oven-dried Schlenk flask under Argon, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), SPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Initial Solvation: Add 80% of the total degassed solvent volume to the Schlenk flask. Stir at room temperature for 10 minutes to allow the active Pd(0)-SPhos complex to form (solution will typically turn a deep red/orange). Heat the mixture to 80 °C.
Substrate Preparation: Dissolve 2-Cyclopropyl-4-fluorophenylboronic acid (1.5 equiv) in the remaining 20% of the degassed solvent mixture. Load this into a gas-tight syringe.
Slow Addition (The Critical Step): Using a syringe pump, add the boronic acid solution dropwise into the reaction mixture over exactly 2 hours.
Reaction Monitoring: Once addition is complete, stir for an additional 1 hour at 80 °C. Pull an aliquot, quench with EtOAc/H₂O, and check the organic layer via LCMS. You should see complete consumption of the aryl halide.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Part 4: Advanced FAQs
Q: I am seeing significant homocoupling of the aryl halide. What went wrong?A: Homocoupling in Suzuki reactions is almost exclusively driven by the presence of molecular oxygen, which acts as an oxidant to turn the Pd(II) intermediate into a Pd(IV) species that reductively eliminates the homocoupled product. Re-evaluate your degassing protocol. Ensure your Argon lines are purged and consider utilizing the freeze-pump-thaw method for your solvents if sparging is insufficient.
Q: Can I use anhydrous conditions to completely stop the water-driven protodeboronation?A: Yes, but it requires a base change. Standard inorganic bases (like K₂CO₃ or K₃PO₄) have negligible solubility in pure toluene, halting the transmetalation step. If you must run anhydrously, switch to a soluble base like Potassium trimethylsilanolate (KOTMS) or use a fluoride source like CsF, which activates the boronic acid without requiring water.
References
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.[Link]
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]
Meng, G., Szostak, M. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.[Link]
Troubleshooting
Overcoming steric hindrance in 2-substituted cyclopropyl boronic acid reactions
Current Status: Online Topic: Troubleshooting Steric Hindrance & Stability in Cyclopropyl Suzuki Couplings Operator: Senior Application Scientist Ticket ID: CYCLO-B-2024 Welcome to the Technical Support Center You are li...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Topic: Troubleshooting Steric Hindrance & Stability in Cyclopropyl Suzuki Couplings
Operator: Senior Application Scientist
Ticket ID: CYCLO-B-2024
Welcome to the Technical Support Center
You are likely here because your Suzuki-Miyaura coupling involving a 2-substituted cyclopropyl boronic acid has failed.
These substrates present a "perfect storm" of chemical challenges:
Steric Hindrance: The rigid cyclopropane ring holds substituents in fixed proximity to the boron center. In cis-2-substituted systems, the substituent physically blocks the palladium center during transmetallation.
Protodeboronation: The strain energy of the cyclopropane ring (
) makes the C-B bond susceptible to cleavage, particularly under the aqueous basic conditions required for standard Suzuki couplings.
Isomerization: Radical pathways or
-hydride elimination can scramble the precise stereochemistry you worked hard to install.
This guide is structured as a Tier 3 Troubleshooting Manual. We do not provide generic advice; we provide specific, mechanistic interventions.
Module 1: The "No Reaction" Error (Overcoming Sterics)
Symptom: Starting material remains unconsumed. Catalyst turns black (precipitates) early.
Diagnosis: The transmetallation step is rate-limiting due to steric clash between the ligand on Palladium and the substituent at the C2 position of the cyclopropane.
The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands)
Do not use
. It is insufficient for sterically demanding C(sp³)-C(sp²) couplings. You require a ligand that is bulky enough to promote reductive elimination but flexible enough to open a coordination site for the hindered boronate.
Recommended Protocol:
Component
Recommendation
Mechanistic Rationale
Precatalyst
XPhos Pd G3 or SPhos Pd G3
G3 precatalysts ensure a strict 1:1 Pd:Ligand ratio. This prevents excess ligand from inhibiting the approach of the hindered boronate.
Loading
2–5 mol%
Higher loading is often required to outcompete protodeboronation.
Biphasic systems often protect the boronic acid better than homogenous polar solvents.
Temperature
80–100 °C
High energy is needed to overcome the activation barrier of transmetallation in hindered systems.
Advanced Option: The "Tedicyp" Protocol
For extremely hindered substrates where SPhos fails, the tetraphosphine ligand Tedicyp has shown specific efficacy in cyclopropyl couplings by creating a highly reactive, "naked" Pd center that accommodates steric bulk [1].
Module 2: The "Disappearing Boron" Error (Stability)
Symptom: Aryl halide remains, but boronic acid is gone. Analysis shows cyclopropane (protodeboronation product).
Diagnosis: Base-catalyzed protodeboronation.[2][3] The hydroxide/alkoxide base attacks the boron, forming a boronate "ate" complex which then hydrolyzes, releasing the ring strain.
The Fix: Anhydrous Silver(I) Oxide Mediation
If aqueous base kills your substrate, remove the water and the strong base. Switch to a Silver(I) Oxide (Ag₂O) mediated pathway.[4] This is the "Gold Standard" (ironically) for unstable cyclopropyl boronates [2].
Why this works:
Silver plays a dual role. It acts as a halide scavenger (precipitating AgX), which drives the reaction forward. More importantly, it facilitates transmetallation via a silver-boron intermediate, bypassing the need for a high concentration of free hydroxide that triggers decomposition.
Figure 1: Comparison of the risky aqueous base pathway vs. the safer Silver(I) Oxide mediated pathway for unstable boronic acids.
Module 3: The "Unstable Reagent" Error (Derivatives)
Symptom: The 2-substituted cyclopropyl boronic acid decomposes during purification or storage before you can even run the reaction.
Diagnosis: The free boronic acid is too labile.
The Fix: Potassium Trifluoroborates (
)
Convert your boronic acid immediately to the potassium trifluoroborate salt. These are air-stable, crystalline solids that resist protodeboronation until activated in situ [3].
Preparation: Treat boronic acid/ester with
(excess) in MeOH/H2O. Precipitate with Acetone/Ether.
to the active species keeps the standing concentration of the unstable acid low, minimizing decomposition pathways (the "Slow Release" strategy).
Module 4: Stereochemical Integrity
Question: Will my cis-2-substituted cyclopropane isomerize to trans?
Answer:
In Pure Suzuki Coupling:No. The reductive elimination from Pd(II) is stereoretentive. If you start with cis, you get cis.
The Risk: Isomerization occurs if the reaction stalls and
-hydride elimination becomes competitive, or if you use a radical-based cycle (like Nickel catalysis).
Prevention:
Stick to Palladium .[5][6] Avoid Nickel unless you are specifically using stereoconvergent radical protocols.
Drive the reaction to completion quickly (high catalyst loading, 5–10 mol%). Prolonged heating of the product with Palladium can sometimes induce isomerization.
Troubleshooting Logic Tree
Use this flowchart to select your next experiment.
Figure 2: Decision matrix for optimizing cyclopropyl boronate couplings.
References
Charette, A. B., et al. (2000). "Silver Oxide Mediated Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Allylic Bromides." Journal of Organic Chemistry.
Deng, M. Z., et al. (2000).[5] "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides." Journal of Organic Chemistry.
Molander, G. A., & Gormisky, P. E. (2008).[7][8][9] "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides." Journal of Organic Chemistry.
Molander, G. A., & Ellis, N. (2007).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
Purification methods for 2-Cyclopropyl-4-fluorophenylboronic acid post-reaction
This technical guide serves as a specialized support resource for researchers working with 2-Cyclopropyl-4-fluorophenylboronic acid . It addresses the unique physicochemical challenges imposed by the ortho-cyclopropyl st...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as a specialized support resource for researchers working with 2-Cyclopropyl-4-fluorophenylboronic acid . It addresses the unique physicochemical challenges imposed by the ortho-cyclopropyl steric bulk and the para-fluoro electronic effects.
Purifying 2-Cyclopropyl-4-fluorophenylboronic acid requires navigating two competing instabilities: protodeboronation (loss of the boron group) and boroxine formation (dehydration). The ortho-cyclopropyl group provides steric protection against nucleophilic attack but increases lipophilicity, complicating aqueous extractions. The para-fluoro substituent withdraws electron density, increasing the Lewis acidity of the boron center.
This guide replaces standard "cookbook" recipes with troubleshooting workflows designed to preserve the C-B bond while removing palladium and organic impurities.
Module 1: The "Impurity" That Isn't (Boroxine Equilibrium)
User Query: "I just isolated my product, but the 1H NMR shows a complex mixture of peaks in the aromatic region. Is my product decomposing?"
Diagnosis:
Likely False Negative . You are observing the dynamic equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride (boroxine).
The Mechanism: Boronic acids spontaneously dehydrate to release water, forming a six-membered boroxine ring. This is an entropy-driven process, accelerated by non-polar solvents (e.g., CDCl3) and heat.
The 2-Cyclopropyl Effect: The steric bulk of the cyclopropyl group at the ortho position can distort the planarity of the boroxine ring, leading to broad, split, or "messy" NMR signals that resemble impurities.
Protocol 1.1: NMR Validation
Do not discard the batch. Perform this validation step immediately:
Prepare the NMR sample in your standard solvent (e.g., CDCl3 or DMSO-d6).
Add 1-2 drops of D2O (Deuterium Oxide) directly to the NMR tube.
Shake vigorously and re-run the spectrum.
Result: The D2O forces the equilibrium back to the monomeric boronic acid species. If the peaks coalesce into a clean set of signals corresponding to the 2-cyclopropyl-4-fluoro substitution pattern, your product is pure.
Figure 1: The reversible dehydration cycle. Adding D2O shifts the equilibrium left, simplifying analysis.
Module 2: The Acid-Base Extraction Workflow
User Query: "I used a standard workup, but my yield is low, or the product is oiling out."
Diagnosis:
The ortho-cyclopropyl group makes this molecule significantly more lipophilic (greasy) than simple phenylboronic acid. It may not partition fully into the aqueous phase during basic extraction, or it may not precipitate cleanly upon acidification. Furthermore, the 4-fluoro group increases susceptibility to base-catalyzed protodeboronation.
Protocol 2.1: Optimized Isolation
This protocol balances pH control to prevent C-B bond cleavage.
Step 1: Solubilization (The "Salt" Phase)
Dissolve crude reaction mixture in EtOAc .
Extract with 0.5 M NaOH (or 1M Na2CO3).
Critical: Do NOT use strong bases (KOH) or high concentrations (>2M). The pH should be ~10-11. Higher pH (>12) accelerates protodeboronation, cleaving the boron to form 1-cyclopropyl-3-fluorobenzene.
Observation: The boronic acid converts to the boronate anion (water-soluble). The cyclopropyl group's lipophilicity fights this; ensure vigorous shaking.
Wash the basic aqueous layer with fresh Et2O or DCM (2x).
Why: This removes non-acidic organic impurities (dimers, halides) while keeping the product in the water layer.
Step 3: Controlled Precipitation
Cool the aqueous layer to 0°C (Ice bath).
Slowly acidify with 1 M HCl or 10% Citric Acid to pH ~3.
Warning: Do not use concentrated HCl. Strong acid can ring-open the cyclopropyl group.
Outcome: The product should precipitate as a white solid.[2] If it oils out (due to the cyclopropyl group), proceed to Extraction Recovery :
Extract the acidified aqueous layer with EtOAc (3x).
Dry over Na2SO4, filter, and concentrate at low temperature (<40°C) to avoid subliming the boroxine.
Module 3: Polishing & Crystallization
User Query: "The solid is off-white/grey, or I need >99% purity for biological assays."
Diagnosis:
Grey color usually indicates residual Palladium (from cross-coupling). "Off-white" suggests organic impurities or boroxine mixtures.
Table 1: Purification Strategy Matrix
Impurity Type
Method
Solvent System / Reagent
Notes
Palladium (Grey)
Scavenging
SiliaMetS® Thiol or Cysteine
Add scavenger to EtOAc solution, stir 4h, filter.
Organic Impurities
Crystallization
n-Heptane / EtOAc
Dissolve in min. hot EtOAc; add Heptane until cloudy.
Oiling Out
Trituration
Pentane or Cold Hexane
Sonicate the oil in cold pentane to induce crystallization.
Boroxine Removal
Re-hydration
Water / Acetone
Recrystallize from water/acetone to maximize monomer content.
Protocol 3.1: Crystallization for Lipophilic Boronic Acids
Because of the cyclopropyl group, standard water-based recrystallization often fails.
Dissolve crude solid in minimal Acetonitrile (ACN) or EtOAc at 50°C.
Add Water dropwise until a persistent turbidity appears.[2]
Allow to cool slowly to room temperature, then 4°C.
Filter and dry under vacuum at room temperature (avoid heat to prevent dehydration).
Module 4: Troubleshooting Flowchart
User Query: "I'm stuck. How do I decide which path to take?"
Use the logic flow below to determine the correct purification route based on your observation.
Figure 2: Decision matrix for post-workup purification.
References
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid handling and equilibrium). Link
Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. (Mechanistic insights into how fluoro/ortho substituents affect stability). Link
Iwj, N., et al. (2006). Equilibrium between boronic acid and boroxine: The effect of substituents. Journal of Molecular Structure, 784(1-3), 19-25. (Explains the NMR complexity). Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed protocols for workup and scavenging). Link
Solving solubility issues with 2-Cyclopropyl-4-fluorophenylboronic acid in water/alcohol
Case ID: CAS-1824647-97-3 (and related isomers) Status: Active Support Tier: Senior Application Scientist Level Executive Summary Welcome to the technical support hub for 2-Cyclopropyl-4-fluorophenylboronic acid . This m...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: CAS-1824647-97-3 (and related isomers)
Status: Active
Support Tier: Senior Application Scientist Level
Executive Summary
Welcome to the technical support hub for 2-Cyclopropyl-4-fluorophenylboronic acid .
This molecule presents a classic "Solubility Paradox" common in advanced intermediates:
Hydrophobicity: The ortho-cyclopropyl group and the fluoro-phenyl ring create a significant lipophilic footprint, making the compound nearly insoluble in neutral water.
Reactivity: The boronic acid moiety (
) is hydrophilic but prone to dehydration (boroxine formation) and reversible esterification in alcohols.
Steric Hindrance: The cyclopropyl group at the ortho (C2) position sterically crowds the boron center, affecting both dissolution kinetics and reactivity rates in cross-coupling.
This guide provides the solubility matrix, stability protocols, and a definitive troubleshooting workflow to ensure your experiments succeed.
Module 1: The Solubility Matrix
The following table synthesizes solvent compatibility data based on the physicochemical properties of ortho-substituted arylboronic acids.
Solvent System
Solubility Rating
Stability Risk
Technical Notes
Water (Neutral pH)
🔴 Poor
Low
The hydrophobic cyclopropyl/fluoro-phenyl core prevents dissolution. It will float or form a suspension.
Water (Basic, pH > 10)
🟡 Moderate
🔴 High
Dissolves by forming the boronate anion (), but high pH accelerates protodeboronation (see FAQ).
Methanol / Ethanol
🟢 Excellent
🟡 Moderate
Rapid dissolution. However, it spontaneously forms boronate esters (methyl/ethyl esters), changing the effective molecular weight and NMR profile.
THF / 2-MeTHF
🟢 Good
🟢 High
Recommended organic solvent. Stable solution.
DMSO / DMF
🟢 Excellent
🟢 High
Best for stock solutions. High solubility, but difficult to remove post-reaction.
Dioxane/Water (4:1)
🟢 Ideal
🟢 High
The Gold Standard. Balances solubility with hydrolytic stability for Suzuki couplings.
Module 2: Critical Troubleshooting (FAQs)
Q1: Why does my NMR in Methanol (
) look "messy" or show extra peaks?
Diagnosis: You are observing Solvolysis/Esterification Equilibrium .
In alcoholic solvents, boronic acids exist in a dynamic equilibrium between the free acid, the mono-ester, and the di-ester.
The Mechanism: The Lewis-acidic boron accepts the oxygen lone pair from the alcohol.
The Consequence: This is usually reversible. If you evaporate the methanol and add water/D2O, it often reverts to the acid. However, for strict stoichiometry, this "extra mass" of the ester can throw off calculations.
Solution: Avoid storing stock solutions in alcohol. Make them fresh or use DMSO-
for characterization.
Q2: I added base to dissolve it in water, but my yield is low. Why?
Diagnosis: You triggered Protodeboronation .
The ortho-cyclopropyl group is bulky, but the para-fluorine is electron-withdrawing. When you add strong base (NaOH/KOH), you form the boronate anion. While this species is necessary for transmetallation in Suzuki coupling, it is also the species most susceptible to hydrolytic cleavage of the C-B bond.
Risk Factor: The Fluorine atom stabilizes the transient aryl anion leaving group, accelerating the loss of Boron.
Solution: Use milder bases (e.g.,
or ) and avoid heating the reaction mixture before the catalyst is active.
Q3: Why is the reaction slower than with Phenylboronic acid?
Diagnosis:Steric Hindrance at the Ortho position.
The cyclopropyl group at C2 is physically large. It blocks the approach of the Palladium catalyst during the transmetallation step of the Suzuki cycle.
Solution: You may need a more active catalyst system (e.g., SPhos-Pd-G2 or XPhos) designed to handle sterically hindered substrates, rather than standard
.
Module 3: Visualizing the Stability & Solubility Pathways
The following diagram illustrates the chemical fate of your molecule in different environments.
Figure 1: Chemical fate of 2-Cyclopropyl-4-fluorophenylboronic acid in various solvent systems. Note the competition between the desired Suzuki pathway and the decomposition pathway under basic conditions.
Module 4: The "Gold Standard" Dissolution Protocol
Objective: Prepare a stable reaction mixture for Suzuki-Miyaura Coupling.
The Organic Premix:
Dissolve the boronic acid in Solvent A (Dioxane) first.
Why: The compound is lipophilic. It needs to be fully solvated by the organic layer to break the crystal lattice (and potential boroxine trimers).
Target Conc: 0.1M - 0.5M.
The Aqueous Addition:
Add Solvent B (Water) to the organic solution to reach a 4:1 or 5:1 ratio (Dioxane:Water).
Observation: The solution should remain clear. If cloudiness appears, add more Dioxane.
Base Activation (Just-in-Time):
Add the base (
) solid or as a concentrated aqueous solution only when you are ready to heat.
Critical: Do not let the boronic acid sit in basic solution for hours before adding the catalyst. This minimizes the window for protodeboronation.
Degassing:
Sparge with Argon/Nitrogen for 10 minutes.
Why: Oxygen promotes homocoupling of the boronic acid, wasting your material.
Module 5: Advanced Troubleshooting (Surfactants)
If you are strictly limited to aqueous conditions (Green Chemistry requirements), traditional solvents may fail.
Recommendation: Use TPGS-750-M (2 wt % in water).
Mechanism: This surfactant forms lipophilic micelles. The hydrophobic 2-cyclopropyl-4-fluorophenylboronic acid migrates inside the micelle, protecting it from the bulk water while allowing the reaction to proceed.
Benefit: Enables reaction at room temperature or mild heat (
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.
Knapp, D. M., et al. (2009).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
Lipshutz, B. H., & Ghorai, S. (2012). Transition-metal-catalyzed cross-couplings going green: in water at room temperature. Aldrichimica Acta.
Technical Support Center: Minimizing Homocoupling in 2-Cyclopropyl-4-fluorophenylboronic Acid Couplings
Case ID: SUZ-HC-2CYC-FL Status: Open Priority: High (Process Chemistry/R&D) Subject: Suppression of Oxidative Homocoupling (Ar-Ar) in Sterically Hindered Fluorinated Substrates Executive Summary & Diagnostic Logic The Co...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SUZ-HC-2CYC-FL
Status: Open
Priority: High (Process Chemistry/R&D)
Subject: Suppression of Oxidative Homocoupling (Ar-Ar) in Sterically Hindered Fluorinated Substrates
Executive Summary & Diagnostic Logic
The Core Problem:
You are observing high levels of the biaryl homocoupling product (2,2'-dicyclopropyl-4,4'-difluorobiphenyl) rather than your desired cross-coupling product.
The Root Cause:
2-Cyclopropyl-4-fluorophenylboronic acid presents a "perfect storm" for homocoupling due to two synergistic factors:
Steric Hindrance (Ortho-Cyclopropyl): The cyclopropyl group at the ortho position creates significant steric bulk. This drastically slows down the transmetallation step of the catalytic cycle.
Electronic Deactivation (Para-Fluoro): The fluorine atom withdraws electron density, making the aryl ring less nucleophilic, further retarding transmetallation.
The Consequence:
Because transmetallation is slow, the active Palladium(II) species sits in the reaction mixture longer. If any oxygen is present, or if the standing concentration of the boronic acid is too high, the catalyst diverts into the oxidative homocoupling cycle.
Diagnostic Flowchart
Use this logic tree to confirm if homocoupling is your primary failure mode.
Figure 1: Diagnostic logic to distinguish between Homocoupling (Dimerization) and Protodeboronation.
Technical Deep Dive: The Mechanism of Failure
To solve the problem, we must disrupt the mechanism that creates the dimer.
The Competing Cycles
In a standard Suzuki-Miyaura coupling, the desired Cross-Coupling Cycle competes with the Homocoupling Cycle.
Desired Path: Oxidative Addition
Transmetallation Reductive Elimination.
Homocoupling Path:
Mechanism A (Oxygen Driven): Oxygen oxidizes the boronic acid or the Pd(II) intermediate, leading to a peroxo-palladium species that consumes two equivalents of boronic acid [1].
Mechanism B (Pre-catalyst Reduction): If using a Pd(II) source (like Pd(OAc)₂), the reduction to Pd(0) requires the consumption of boronic acid, producing a stoichiometric amount of homocoupler initially [2].
Why Your Substrate Fails
The 2-Cyclopropyl group acts as a gatekeeper. In unhindered systems (e.g., phenylboronic acid), transmetallation is fast (
). In your system, the steric bulk prevents the boronate "ate" complex from approaching the Palladium center efficiently.
Result: The
drops significantly. The boronic acid accumulates in solution, increasing the probability of collision with other boronic acid molecules or oxidized Pd species, driving the reaction toward .
Validated Solutions & Protocols
Strategy A: Kinetic Control via Slow Addition (Recommended)
By keeping the instantaneous concentration of the boronic acid low, you starve the second-order homocoupling reaction while maintaining enough substrate for the first-order transmetallation.
Protocol: Syringe Pump Addition
Parameter
Specification
Reason
Catalyst
Pd(OAc)₂ + SPhos (or XPhos)
Buchwald ligands (SPhos) are designed to facilitate transmetallation of ortho-substituted substrates [3].
Base
K₃PO₄ (3.0 equiv)
Mild base reduces risk of base-catalyzed deboronation.
Biphasic systems often suppress homocoupling better than pure DMF/Dioxane.
Temperature
80°C - 100°C
High temp is needed to overcome the activation energy of the hindered transmetallation.
Step-by-Step Workflow:
Charge Reactor: Add Aryl Halide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and Base (3.0 equiv) to the flask.
Degas (Critical): Seal and purge with Argon for 15 minutes. Do not skip.
Prepare Feed: Dissolve 2-Cyclopropyl-4-fluorophenylboronic acid (1.2 - 1.5 equiv) in degassed solvent (e.g., Toluene or Dioxane).
Initiate: Heat the reactor to target temperature.
Add: Using a syringe pump, add the boronic acid solution dropwise over 2 to 4 hours .
Cook: Stir for an additional 1-2 hours after addition is complete.
Strategy B: The "MIDA Boronate" Alternative
If slow addition fails, the boronic acid may be too unstable. Switch to the MIDA boronate ester of your substrate. MIDA boronates hydrolyze slowly under aqueous basic conditions, releasing the active boronic acid at a controlled rate—effectively a "chemical syringe pump" [4].
Visualizing the Solution
The following diagram illustrates how the Slow Addition strategy alters the reaction pathway.
Figure 2: Kinetic control strategy. By limiting the input, the second-order homocoupling reaction is suppressed exponentially compared to the cross-coupling.
Troubleshooting FAQs
Q: I see the reaction turn "Goldschmidt Blue" or dark black immediately. What does this mean?A: Dark black usually indicates bulk Palladium precipitation (Pd black), meaning your ligand is not stabilizing the Pd(0) effectively, or the oxidative addition is too slow. "Blue" often indicates the formation of specific homocoupling-derived amine complexes or oxidation.
Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1. Ensure your SPhos/XPhos is not oxidized (white powder, not sticky yellow).
Q: Can I use Pd(PPh₃)₄ instead of the Buchwald precatalysts?A: For ortho-cyclopropyl substrates? No. Triphenylphosphine is too sterically crowded and not electron-rich enough to force the transmetallation of your hindered boronic acid. You need alkyl-biaryl phosphines (SPhos, XPhos, RuPhos) [3].
Q: Does the Cyclopropyl ring open during the reaction?A: Generally, cyclopropyl rings are stable under standard Suzuki basic conditions. However, if you use strong Lewis acids or very high temperatures (>120°C) with electron-deficient rings, ring opening is possible. Stick to Carbonate or Phosphate bases; avoid Hydroxides if ring stability is a concern.
Q: My Dimer yield is still ~15% even with slow addition. What now?A:
Check Oxygen: Are you sparging solvents or just flushing headspace? Sparging (bubbling gas through liquid) is required.
Switch Catalyst: Try Pd-162 (tBu3P-Pd-G2) or Pd-PEPPSI-IPr . These highly active catalysts can sometimes turnover faster than the homocoupling background rate.
References
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Peroxo-Palladium Complex." Journal of the American Chemical Society.[1][2]
Weber, S.K., et al. (2019). "Understanding and Minimizing Homocoupling in Suzuki–Miyaura Reactions." Organic Process Research & Development.
Martin, R. and Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
Knapp, D.M., et al. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1][2]
Storage stability of 2-Cyclopropyl-4-fluorophenylboronic acid vs pinacol ester
This guide serves as a technical support center for the handling, storage, and troubleshooting of 2-Cyclopropyl-4-fluorophenylboronic acid (Compound A) and its pinacol ester derivative (Compound B). [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support center for the handling, storage, and troubleshooting of 2-Cyclopropyl-4-fluorophenylboronic acid (Compound A) and its pinacol ester derivative (Compound B).
[1]
Executive Summary
For drug development workflows, the pinacol ester (Compound B) is the recommended form for long-term storage (>2 weeks) and purification . The free boronic acid (Compound A) is thermodynamically unstable, prone to dehydration (boroxine formation) and irreversible protodeboronation, particularly due to the sensitive cyclopropyl moiety.
Module 1: Chemical Stability & Degradation Mechanisms
Understanding the "Why" is critical for troubleshooting. The stability difference stems from the protection of the empty p-orbital on the boron atom.
The Boroxine Cycle (Reversible Instability)
Free boronic acids (Compound A) exist in a dynamic equilibrium with their trimeric anhydrides (boroxines).
Observation: "Messy" 1H NMR spectra with broadened peaks or multiple sets of signals.
Cause: Loss of water molecules promotes trimerization. This is not chemical decomposition; the monomer regenerates upon adding water/base during coupling reactions.
Impact: Stoichiometry calculations become inaccurate (Molecular Weight fluctuates between monomer and trimer).
Protodeboronation (Irreversible Decomposition)
This is the critical failure mode for 2-Cyclopropyl-4-fluorophenylboronic acid .
Mechanism: The cyclopropyl group at the ortho position creates steric strain, while the 4-fluoro substituent withdraws electron density. Under basic conditions (or long-term storage), the C-B bond cleaves, replacing the boron moiety with a proton.[1]
Result: Formation of 1-cyclopropyl-3-fluorobenzene (an inert impurity that kills reaction yields).
Cyclopropyl Specifics: Cyclopropyl boronic acids are notoriously unstable and can decompose within days at room temperature if unprotected.
Visualization: Degradation Pathways
Figure 1: The free acid exists in a reversible cycle with boroxine but faces an irreversible exit path via protodeboronation.[2] The ester protects against both.
Container: Amber glass vial with a Teflon-lined screw cap.
Atmosphere: Flush with Argon or Nitrogen before sealing.
Temperature: Store at 2–8°C (Refrigerator) for active use; -20°C for archival.
Handling: Allow vial to warm to room temperature before opening to prevent water condensation.
Protocol B: Handling the Free Acid
Immediate Use: If you must synthesize or buy the free acid, use it within 48 hours of receipt/synthesis.
Re-purification: If the acid has turned "gooey" or yellow:
Dissolve in minimal hot Acetone/Water (or Acetonitrile).
Allow to crystallize slowly at 4°C.
Filter and dry under high vacuum (avoid heat >40°C).
Module 3: Troubleshooting & Quality Control
Issue 1: "My Suzuki coupling yield dropped from 90% to 40%."
Diagnosis: Likely protodeboronation of the starting material.[1] The cyclopropyl group makes the C-B bond fragile.
The Fix:
Switch to the Pinacol Ester .
If using the Acid, add it in excess (1.5 – 2.0 equiv) to account for decomposition.
Use anhydrous base (e.g., K3PO4 or Cs2CO3) and minimize water in the solvent system (switch to Dioxane/H2O 10:1 instead of 4:1).
Issue 2: "The NMR purity is inconsistent."
Diagnosis: You are likely integrating boroxine peaks as impurities, or the hygroscopic acid has absorbed water, skewing the weight.
The Fix: Use Quantitative NMR (qNMR) rather than standard integration.
Protocol: qNMR for Purity Assessment
Do not rely on HPLC area% for boronic acids due to on-column hydrolysis.
Internal Standard (IS): Choose 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).
Solvent: DMSO-d6 (prevents boroxine aggregation better than CDCl3).
Procedure:
Weigh ~10 mg of Boronic Acid/Ester (record exact weight
).
Weigh ~5 mg of Internal Standard (record exact weight
).
Dissolve both in 0.6 mL DMSO-d6.
Set relaxation delay (
) to 10-20 seconds (essential for accurate integration).
Calculation:
(Where I = Integral area, N = Number of protons, MW = Molecular Weight, P = Purity)[5]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use the Pinacol Ester directly in my cross-coupling reaction?A:Yes. This is the preferred method. Under standard Suzuki conditions (Basic pH + Water + Heat), the pinacol ester hydrolyzes in situ to the active boronic acid species. The rate of hydrolysis is usually faster than the cross-coupling step, ensuring a steady supply of active reagent without exposing a large excess to degradation.
Q2: Why is the cyclopropyl group specifically problematic?A: Cyclopropyl boronic acids are a special class of "unstable" boronates. The strain in the cyclopropyl ring, combined with the ortho-substitution, accelerates protodeboronation . Literature indicates that cyclopropyl boronic acids can degrade significantly even in solid state if not stored frozen.
Q3: My Pinacol Ester shows a minor impurity at ~10%. Is it the acid?A: Run a TLC on silica. Pinacol esters move (high Rf), while free boronic acids streak or stay at the baseline. If it is the free acid (hydrolysis product), you can purify the ester by passing it through a short plug of silica gel using Hexanes:EtOAc (9:1).
Q4: Can I convert the Acid back to the Ester to save it?A: Yes. React the degraded acid with Pinacol (1.1 equiv) in Toluene or THF with MgSO4 (drying agent) at room temperature for 2 hours. Filter and concentrate. This "rescues" the material for storage.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6] Journal of the American Chemical Society, 131(20), 6961–6963. (Discusses cyclopropyl instability).
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.
Effect of base selection on 2-Cyclopropyl-4-fluorophenylboronic acid coupling
Technical Support Center: Suzuki-Miyaura Coupling of 2-Cyclopropyl-4-fluorophenylboronic Acid Topic: Effect of Base Selection on Reaction Outcomes Document ID: TSC-SM-2CP-F Last Updated: March 07, 2026 Audience: Medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Suzuki-Miyaura Coupling of 2-Cyclopropyl-4-fluorophenylboronic Acid
Topic: Effect of Base Selection on Reaction Outcomes
Document ID: TSC-SM-2CP-F
Last Updated: March 07, 2026
Audience: Medicinal Chemists, Process Chemists
Executive Summary
Coupling 2-Cyclopropyl-4-fluorophenylboronic acid presents a distinct chemoselective challenge. While the fluorine atom at the 4-position exerts a mild electronic influence, the 2-cyclopropyl group is the critical stereoelectronic director. This ortho-substituent creates significant steric hindrance around the boron center and, more critically, dramatically accelerates protodeboronation —the irreversible hydrolysis of the C–B bond—under standard aqueous basic conditions.
This guide moves beyond generic "base screening" to explain the mechanistic causality of base selection, providing you with self-validating protocols to maximize yield and minimize deboronated by-products.
Part 1: The Mechanistic Paradox (Base Selection)
In Suzuki-Miyaura coupling, the base plays two contradictory roles:
Activation (Good): It converts the boronic acid/ester into a boronate species [Ar-B(OH)₃]⁻, which is the active nucleophile for transmetallation.
Destruction (Bad): It catalyzes protodeboronation.[1] For ortho-substituted arenes, the rate of deboronation often competes with transmetallation.
Mechanism of Failure: Protodeboronation
The 2-cyclopropyl group increases the energy of the transition state for transmetallation (due to sterics) while simultaneously relieving strain upon protodeboronation. If your base is too strong or the water concentration too high, the equilibrium shifts toward C–B bond cleavage before the palladium cycle can engage.
Figure 1: The Kinetic Fork. Successful coupling requires Transmetallation (
) to be faster than Protodeboronation (). For 2-cyclopropyl substrates, is naturally high.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My starting material is consumed, but I only see deboronated by-product (2-cyclopropyl-4-fluorobenzene)."
Diagnosis: The base is too aggressive in the presence of water.
The Science: Ortho-cyclopropyl groups destabilize the C-B bond. Standard bases like
or in aqueous media generate high concentrations of hydroxide, which attacks the boron center. If the catalyst is slow to transmetallate (due to the same steric hindrance), the boronate hydrolyzes.
Corrective Action:
Switch to Anhydrous Conditions: Remove water to eliminate the proton source.
Change Base to Fluoride: Use
or (TBAF). Fluoride activates boron (forming [Ar-BF₃]⁻) without requiring high pH, significantly reducing protodeboronation.
Use a "Masked" Base: Potassium trimethylsilanolate (TMSOK) generates base in situ and is soluble in organic solvents, allowing for strictly anhydrous coupling.
Issue 2: "The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."
Diagnosis: Inefficient Transmetallation (Steric Wall).
The Science: The 2-cyclopropyl group acts like a gatekeeper. Even if the boronate forms, it struggles to approach the Pd(II) center. Standard ligands (like
) are too bulky when paired with this substrate.
Corrective Action:
Base-Cation Effect: Switch from Sodium (
) to Cesium () or Potassium (). Larger cations stabilize the boronate intermediate and improve solubility in organic phases.
Ligand Switch: Use Buchwald ligands (e.g., SPhos or XPhos ). These are designed to facilitate transmetallation of hindered substrates by creating a "pocket" for the coupling to occur.
Issue 3: "I see homocoupling of the boronic acid (dimer formation)."
Diagnosis: Oxygen contamination or low halide reactivity.
The Science: If the oxidative addition of the aryl halide is slow (or if oxygen is present), the Pd(II) species can oxidize the boronic acid itself, leading to homocoupling.
Corrective Action:
Degas Rigorously: Sparge solvents with Argon for 15+ minutes.
Stoichiometry: Reduce the base loading slightly (to 1.5 - 2.0 equiv) to prevent "over-activation" of the boron species before the Pd cycle is ready.
Part 3: Base Comparison Data
Base
Strength (pKa of conj. acid)
Risk of Protodeboronation
Transmetallation Efficiency
Recommended Condition
Na₂CO₃
Moderate (10.3)
High
Low
Avoid for this substrate.
K₂CO₃
Moderate (10.3)
Medium
Medium
Use only if substrate is robust.
K₃PO₄
Strong (12.3)
Medium
High
Standard Choice. Good solubility profile.
CsF
N/A (Fluorophilic)
Low
High
Rescue Choice. Best for unstable substrates.
TMSOK
Variable
Very Low
Very High
Anhydrous Choice. For difficult couplings.
Part 4: Validated Experimental Protocols
Method A: The "Robust" Protocol (Phosphate System)
Best for: Standard couplings where the electrophile (aryl halide) is reactive (Iodide/Bromide).
SPhos or PCy3 (10 mol%) — Crucial for steric bulk.
(3.0 equiv)
Solvent: Add Toluene/Water (10:1) . Note: Keep water volume low to minimize deboronation.
Execution: Degas with Argon. Seal and heat to 90°C for 12-16 hours.
Workup: Cool, dilute with EtOAc, wash with water.
Method B: The "Rescue" Protocol (Anhydrous/Fluoride)
Best for: Cases where Method A fails due to protodeboronation (disappearing SM) or when using unreactive Aryl Chlorides.
Setup: Flame-dry the reaction vessel. Cool under Argon.
Reagents: Add:
Aryl Halide (1.0 equiv)
Boronic Acid (1.5 equiv)
(2 mol%)
XPhos (8 mol%)
CsF (3.0 equiv) — Must be finely ground and dry.
Solvent: Add anhydrous 1,4-Dioxane or DMF .
Execution: Heat to 100°C . The lack of water prevents hydrolysis of the C-B bond, while Fluoride drives the activation.
Part 5: Decision Tree (Workflow)
Figure 2: Troubleshooting logic flow for cyclopropyl-boronic acid coupling failures.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[2] Link
Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link
Cox, P. A., et al. (2017).[4] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(3), 13156–13165. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Comparative Guide: Spectral Analysis of 2-Cyclopropyl-4-fluorophenylboronic Acid
This guide provides a technical analysis of the NMR spectral characteristics of 2-Cyclopropyl-4-fluorophenylboronic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural ver...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the NMR spectral characteristics of 2-Cyclopropyl-4-fluorophenylboronic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification and purity assessment.
Executive Summary: The Diagnostic Challenge
2-Cyclopropyl-4-fluorophenylboronic acid presents a unique analytical challenge compared to its simpler analogs (e.g., 4-fluorophenylboronic acid). The steric bulk of the ortho-cyclopropyl group and the spin-active fluorine nucleus (
F, spin 1/2) create a complex splitting pattern that is diagnostic of structural integrity but sensitive to degradation (protodeboronation).
This guide compares the spectral performance of this scaffold against standard alternatives to establish a "Gold Standard" for purity release.
Performance Matrix: Diagnostic Utility
Feature
2-Cyclopropyl-4-fluorophenylboronic acid
4-Fluorophenylboronic acid (Alternative A)
2-Cyclopropylphenylboronic acid (Alternative B)
Spectral Fingerprint
High Specificity. Cyclopropyl multiplets + F-coupling provide definitive structural proof.
Low. Symmetric AA'BB' system; harder to detect regio-isomeric impurities.
Medium. Lacks the F handle for heteronuclear validation.
Purity Assessment
Excellent. Cyclopropyl region (0.5–2.5 ppm) is distinct from aromatic impurities.
Good. But aliphatic impurities often overlap with solvent peaks.
Excellent. Distinct high-field signals.
Stability Monitoring
Critical. Steric strain at C2 can accelerate deboronation; easily monitored via H-NMR integration.
Stable. Less steric strain; degradation is slower.
Reasoning: Boronic acids exist in equilibrium with their anhydrides (boroxines). DMSO-d6 breaks these aggregates via hydrogen bonding, resulting in sharp, resolvable peaks. It also allows observation of the boronic acid protons [
], which are invisible in protic solvents like CD3OD due to rapid deuterium exchange.
Avoid:CDCl3 (leads to broad, aggregated signals) or CD3OD (erases the -OH diagnostic signal).
Predicted Spectral Assignment (Reference Data)
Based on substituent additivity rules and scalar coupling constants.
Field Strength: 400 MHz
Solvent: DMSO-d6
Reference: TMS (
0.00)
Position
Type
Shift ( ppm)
Multiplicity
Coupling Constants ( values)
Causality & Diagnostic Note
-B(OH)
Hydroxyl
8.0 – 8.2
Broad Singlet
N/A
Critical Purity Check. Disappearance indicates boroxine formation or degradation.
H-6
Aromatic
7.6 – 7.8
dd (Doublet of Doublets)
Hz, Hz
Deshielded by ortho-boronic acid. Split by neighbor H5 and meta-Fluorine.
H-3
Aromatic
6.8 – 7.0
dd
Hz, Hz
Upfield due to F-shielding. Large is characteristic of ortho-F.
H-5
Aromatic
6.9 – 7.1
td (Triplet of Doublets)
Hz, Hz
Overlapping couplings from H6 and F often create a pseudo-triplet.
Cyclopropyl-CH
Methine
2.3 – 2.6
Multiplet
Complex
The "anchor" proton. often obscured by DMSO solvent peak (2.50 ppm). Use 2D-HSQC to confirm.
Cyclopropyl-CH
Methylene
0.8 – 1.0
Multiplet
Complex
Roof effect common. Distinctive high-field region free of most organic impurities.
Cyclopropyl-CH
Methylene
0.5 – 0.7
Multiplet
Complex
Most shielded protons. Key integration target (2H).
The "Protodeboronation" Failure Mode
The primary failure mode for this product is the loss of the boronic acid group, yielding 1-cyclopropyl-3-fluorobenzene.
Detection: Look for a new triplet/multiplet appearing at
7.2–7.4 ppm (the proton replacing the Boron).
Quantification: Compare the integral of the Boronic -OH (2H) against the Cyclopropyl-CH
(2H). A ratio < 1.0 indicates anhydride formation or degradation.
C-NMR Analysis: Heteronuclear Validation
Carbon-13 analysis is definitive due to the Carbon-Fluorine (
C-F) coupling, which acts as an internal "ruler" for assigning the aromatic ring.
C-F Coupling Constants (The "Fingerprint")
Fluorine (Spin 1/2) splits carbon signals into doublets. The magnitude of
indicates the distance from the fluorine atom.
Carbon
Assignment
Shift (ppm)
Splitting ()
Interpretation
C-4
C-F (Ipso)
~162 - 165
Doublet ( Hz)
Distinctive large splitting. Defines the C4 position.
C-3, C-5
Ortho to F
~113 - 116
Doublet ( Hz)
C3 and C5 are chemically distinct due to the asymmetric cyclopropyl group.
C-2, C-6
Meta to F
~130 - 140
Doublet ( Hz)
C2 (Cyclopropyl-bearing) will be downfield (~145 ppm).
C-1
Para to F
~135 - 140
Broad / Invisible
C-B Broadening: The Carbon attached to Boron is often invisible due to Quadrupolar Relaxation of the Boron nucleus (B).
C-Cyl
Cyclopropyl
~10 - 15
Singlet
High field. Confirms the alkyl handle.
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for validating this specific molecule, distinguishing it from common synthetic byproducts.
Caption: Logical workflow for structural validation, prioritizing the detection of the labile boronic acid group and the diagnostic fluorine coupling.
To ensure reproducibility and trustworthiness (E-E-A-T), follow this exact protocol. This method accounts for the hygroscopic nature of boronic acids.
Sample Preparation:
Weigh 10–15 mg of the sample into a clean vial.
Add 0.6 mL of DMSO-d6 (99.9% D).
Crucial Step: Shake vigorously. If the solution is cloudy, the sample may contain boroxine anhydride. Gentle warming (40°C) can shift the equilibrium to the monomeric acid form.
Acquisition Parameters (H-NMR):
Pulse Angle: 30°.
Relaxation Delay (D1): Minimum 10 seconds . (Boronic acid protons have long T1 relaxation times; short delays lead to under-integration and false low-purity results).
Scans: 16.
Data Processing:
Reference the residual DMSO pentet to 2.50 ppm.
Integrate the Cyclopropyl high-field multiplets (0.5–1.0 ppm) and set value to 4H (2x CH
).
Check the integration of the aromatic region. It must sum to 3H.
Pass Criteria: The Boronic -OH peak (approx 8.0 ppm) should integrate to >1.8H relative to the cyclopropyl baseline.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19 Coupling Constants. University of Wisconsin-Madison.
SDBS Web . (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Fluorobenzene and Cyclopropylbenzene shifts).
Executive Summary: The "Standard" Paradox If you are searching for a USP or EP certified reference material (CRM) for 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 500912-12-9) , you will likely come up empty-handed. Un...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Standard" Paradox
If you are searching for a USP or EP certified reference material (CRM) for 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 500912-12-9) , you will likely come up empty-handed. Unlike final drug substances, this compound is a synthetic intermediate —a critical building block for Suzuki-Miyaura cross-coupling reactions used to install cyclopropyl-fluorophenyl motifs in drug candidates.
As of 2026, this compound is primarily available as Research Grade material (typically 95-98% purity). For drug development professionals working under GMP or GLP environments, this presents a specific challenge: You must validate the purity of your "standard" before it can serve as a reference.
This guide compares the available grades of this material and, more importantly, compares the HPLC methodologies required to accurately assess its purity. Boronic acids are notoriously difficult to analyze due to their dynamic equilibrium with boroxines (cyclic trimers) and their tendency to tail on silica columns.[1] A standard C18 method often fails, yielding misleading purity data.[1]
Purity Standards Comparison: What is Available?
Since no pharmacopeial standard exists, you must choose between commercial chemical suppliers.[1] The table below objectively compares the typical "grades" you will encounter.
Feature
Research Grade (Typical)
Certified Reference Material (CRM)
In-House Qualified Standard
Availability
High (Sigma, Fluorochem, BLD Pharm)
Non-Existent for this specific CAS
Required for GMP/GLP work
Purity Claim
95% - 98%
99.0% + Uncertainty Budget
Determined by Mass Balance
Traceability
Vendor COA (often just H-NMR)
NIST/USP Traceable
Characterized by NMR, KF, ROI, HPLC
Primary Risk
Boroxine Contamination: Vendor may integrate boroxine peaks as "product" or "impurity" arbitrarily.
Must generate for late-stage tox/clinical batch release.
The "Hidden" Impurity: Boroxine Equilibrium
The most critical insight for this compound is that purity is fluid .[1] In the solid state and in solution, 2-Cyclopropyl-4-fluorophenylboronic acid exists in equilibrium with its anhydride trimer (boroxine).
The Trap: If your HPLC method separates the boronic acid from the boroxine, you will see two peaks.[1] An inexperienced analyst might integrate the second peak as an impurity, calculating a purity of 70% when it is actually 99% pure material in equilibrium.[1]
The Fix: You must use a mobile phase that forces the equilibrium to a single species (usually the monomer) or promotes rapid interconversion so they elute as one sharp peak.[1]
Methodology Comparison: Selecting the Right HPLC Approach
The choice of column and mobile phase is more critical than the vendor of the standard. Below is a comparison of three distinct chromatographic approaches.
Method A: The "Default" (Avoid)
Column: Standard C18 (e.g., Zorbax Eclipse Plus)
Mobile Phase: Methanol / Water (Neutral)
Outcome:FAILURE .
Reason 1: Methanol reacts with boronic acids to form methyl esters on-column.[1] You will see multiple artifacts.
Column: High-Strength Silica C18 (e.g., Waters HSS T3 or Agilent Zorbax SB-C18)
Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water[1]
Outcome:ROBUST .
Why: Acetonitrile is aprotic (prevents esterification).[1] Acidic pH (approx. 2.[1]5) suppresses silanol ionization (reducing tailing) and keeps the boronic acid in the neutral protonated state.[1]
Method C: The "Specialist" (For Difficult Separations)
Column: Fluorophenyl (PFP) or Phenyl-Hexyl
Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.0)
Outcome:HIGH SELECTIVITY .
Why: The fluorine atom on the analyte interacts via pi-pi and dipole-dipole forces with the PFP phase, offering different selectivity than C18. This is useful if you are trying to separate the des-fluoro impurity or regioisomers.[1]
Visualizing the Analytical Challenge
The following diagram illustrates the dynamic equilibria that confuse standard HPLC analysis.
Caption: Dynamic equilibrium of boronic acids. Acidic aqueous conditions favor the monomer; Methanol creates esters.[1]
To accurately determine the purity of your 2-Cyclopropyl-4-fluorophenylboronic acid standard, follow this protocol. This method is designed to be self-validating by detecting common boronic acid artifacts.[1]
Instrument Parameters
System: HPLC with UV/PDA Detector (LC-MS compatible).
Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent high-coverage C18.
Temperature: 25°C (Higher temps can shift the boroxine equilibrium).[1]
Diluent: 50:50 Acetonitrile : 0.1% Formic Acid in Water.[1]
Why: Matches the mobile phase. The presence of water and acid ensures the boroxine converts fully to the monomer before injection.[1]
Concentration: 0.5 mg/mL.
Procedure: Weigh standard, dissolve in ACN first (if solubility is low), then dilute with Acidic Water. Sonicate for 5 mins to ensure monomer formation.
Validation Steps (Trustworthiness)
The "Blank" Check: Inject the blank diluent.[1] If you see peaks, your ACN is contaminated or carryover is present.[1]
The "Methanol" Stress Test: Prepare a second sample in 100% Methanol. Inject it. If you see a new peak or a shifted peak compared to the main method, you have confirmed the formation of methyl esters.[1] This validates why you must strictly use ACN.[1]
Peak Symmetry Check: The USP Tailing Factor should be < 1.5. If > 1.5, increase Formic Acid concentration to 0.2% or switch to a "Premier" / "MaxPeak" column to reduce metal interactions.[1]
References
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology."[1] Waters Application Notes. Link
BenchChem. "A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures." BenchChem Technical Guides. Link
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, June 09, 2025. Link
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Resources, October 28, 2025.[1] Link
Sigma-Aldrich. "4-Fluorophenylboronic acid Product Specification." Merck/MilliporeSigma.[1] Link
Comparison of 2-Cyclopropyl-4-fluorophenylboronic acid vs pinacol ester reactivity
As a Senior Application Scientist, the selection of the optimal boron species for late-stage functionalization is a critical decision that dictates the success of a synthetic route. When working with the 2-cyclopropyl-4-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, the selection of the optimal boron species for late-stage functionalization is a critical decision that dictates the success of a synthetic route. When working with the 2-cyclopropyl-4-fluorophenyl motif, the choice between the free boronic acid and its pinacol ester (Bpin) derivative is fundamentally a trade-off between kinetic reactivity and bench stability.
This guide provides a rigorous, data-driven comparison of these two reagents, detailing the mechanistic causality behind their divergent behaviors in Suzuki-Miyaura cross-coupling.
The 2-cyclopropyl-4-fluorophenyl moiety presents a unique stereoelectronic challenge in cross-coupling reactions. The ortho-cyclopropyl group introduces significant steric bulk around the boron center, which can impede the formation of the critical Pd–O–B intermediate required for transmetalation[1]. Simultaneously, the para-fluoro substituent exerts a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boron atom. While this facilitates initial hydroxide coordination, it severely exacerbates the rate of protodeboronation—a detrimental degradation pathway where the C-B bond is cleaved and replaced by a C-H bond[2].
The Free Boronic Acid (CAS: 1824647-97-3):
The free boronic acid is highly reactive and undergoes rapid transmetalation because the unhindered, Lewis-acidic boron rapidly forms the active trihydroxyboronate species[3]. However, the synergistic effect of the ortho-steric strain and para-fluoro activation makes this specific boronic acid highly susceptible to base-catalyzed protodeboronation, often requiring the use of excess equivalents (1.5–2.0 eq) to compensate for in situ degradation.
The Pinacol Ester (CAS: 2223029-70-5):
Esterification with pinacol fundamentally alters the reactivity profile. The bulky, electron-donating pinacolato ligand dampens the boron's Lewis acidity and provides dense steric shielding. This makes the Bpin ester two orders of magnitude more stable to direct base-catalyzed protodeboronation than the corresponding trihydroxyboronate[4]. However, this stability comes at a kinetic cost: the Bpin ester exhibits sigmoidal reaction kinetics, as it requires in situ pre-hydrolysis to the free acid or activation by strong bases to undergo transmetalation[1]. Furthermore, Bpin esters demonstrate superior stability on silica gel, allowing for facile purification and long-term storage without the formation of boroxines[5].
Mechanistic pathways comparing the reactivity and degradation of boronic acid vs. pinacol ester.
Quantitative Reactivity Profile
To facilitate reagent selection, the quantitative and qualitative performance metrics of both species are summarized below.
The following protocols are designed as self-validating systems. Causality is embedded into every step, and analytical checkpoints are provided to diagnose specific failure modes (e.g., protodeboronation vs. incomplete activation).
Protocol A: Direct Coupling of the Free Boronic Acid
Objective: Outcompete protodeboronation by utilizing highly active catalysts at lower temperatures.
Step 1: Reagent Loading: Charge the reaction vessel with aryl halide (1.0 eq), 2-cyclopropyl-4-fluorophenylboronic acid (1.5 eq), and Pd(dppf)Cl2 (5 mol%). Causality: 1.5 eq is used because the free acid will partially degrade before transmetalation can occur.
Step 2: Solvent & Base: Add a degassed mixture of THF/H2O (4:1) and K2CO3 (2.0 eq). Causality: A mild base at a lower temperature minimizes the base-catalyzed C-B bond cleavage.
Step 3: Thermal Profile: Heat to 55°C for 2 hours.
Step 4: Validation Checkpoint (LC-MS): Sample the organic layer at t=30 mins.
Self-Validation: If a mass peak corresponding to 1-cyclopropyl-3-fluorobenzene (the protodeboronated byproduct) is dominant, the degradation is outcompeting the coupling. Corrective action: Lower the temperature to 45°C or switch to a more reactive Pd-precatalyst (e.g., XPhos Pd G3).
Step 5: Workup: Quench with water, extract with EtOAc. Avoid silica gel purification if the product is sensitive; utilize acid/base extraction or crystallization.
Protocol B: Base-Activated Coupling of the Pinacol Ester
Objective: Utilize a "slow-release" pre-hydrolysis mechanism to feed the active boronic species into the catalytic cycle steadily.
Step 1: Reagent Loading: Charge the vessel with aryl halide (1.0 eq), the Bpin ester (1.1 eq), and Pd(PPh3)4 (5 mol%). Causality: Only 1.1 eq is needed due to the ester's resistance to degradation.
Step 2: Biphasic Solvent System: Add Toluene/H2O (3:1) and K3PO4 (3.0 eq). Causality: The lipophilic Bpin ester stays in the toluene layer. Hydroxide ions at the biphasic interface slowly hydrolyze the ester into the active boronic acid, maintaining a low steady-state concentration that prevents bulk protodeboronation.
Step 3: Thermal Profile: Heat to 90°C for 12 hours. Causality: Elevated temperatures are mandatory to overcome the activation energy required to cleave the sterically hindered pinacol-boron bonds.
Step 4: Validation Checkpoint (TLC): Check the reaction at t=4 hours.
Self-Validation: If heavy amounts of unreacted Bpin ester remain and no product is forming, the pre-hydrolysis is failing. Corrective action: Add a phase-transfer catalyst (e.g., TBAB) or increase the aqueous base concentration.
Step 5: Workup: Extract with Toluene. Purify the crude mixture directly via standard silica gel chromatography, taking advantage of the ester's stability[5].
Experimental workflow logic and validation checkpoints for optimal cross-coupling conditions.
Conclusion
For the 2-cyclopropyl-4-fluorophenyl motif, the pinacol ester is the superior choice for library synthesis, scale-up, and reactions requiring long processing times due to its absolute stability and ease of purification. The free boronic acid should be reserved for highly sterically hindered electrophiles where the maximum possible transmetalation rate is required, provided the reaction can be run quickly at lower temperatures to outrun protodeboronation.
References[4] Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Source: ed.ac.uk | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY6ymiUmz7dmMd799Ah2xt13DHpWK_iiAj-Jhy4OrA9jDlTjBZYD76yYXvDgoO0jhKUkQ4EGmHjuOEWkTxplVk-9B8Ije_aG343lRC-JSSFj3FHqh6LhPhTbEKTw8qLEcgcy7YX_VeLU4nlTm9LtdSJoti5jQRFfhfiQT3Hdmn0c3iV5G1AGSo_VSr2cwrOPG1Mw==[1] Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9EHe7Z4KAoXr_EU6fWMNSshciAY7RHPgE_R16gcaLAO4pcDGnhPtdxWtpER-u6swRgnASQ43hsP-cZvqYR3lt99nbM0ZZk5_TG-3Y6eB4qlfRn-_YmYE3acBmWfFdnEyLzFDoG_i8TqlSGmI=[3] Title: Selection of boron reagents for Suzuki–Miyaura coupling | Source: rsc.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH20jVTi6cCXTGqa04ZRMhIns3LY-Y3NokV_teo0fqQq6YdgPP24yYOijEvGonn9Yj7jK-022aiMNEnrOqTZB39pNHt3Kzvrt81GpM86UA1tg3r5B-RCyDq13yvnxt3oFptRBCyfqnGGFA8DG8QZ4EkPLfUQCKUCF6W[2] Title: Protodeboronation | Source: wikipedia.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeD4H4cBgmuAVmcU-0Mk3piNudbMOE2S34m4pQk8My1yY1Qg-GZEq5KZah28pYJtp4WEUjmEHZGHoZT_Nxe7_LxQjaCVSMVI2fHXYRws9dkQYABGnWUICjeziK7RfirWFm6QNcaNbNkaeV[5] Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions | Source: organic-chemistry.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeMqAF9ineatJ6lpJ4ynlWRmPzTEtAKlO16eUqeFooIVpPv-EFXo7OZNVTsdPJtnKX-dg5NJ1LLX4Zoe8LNCyHudiAngcS7DMx7tsUqtHyZKtyq97lfqSHOIXJRewJkFbHK3WBy_PfIgMGazWDC_tOoGhs_Q==
High-Resolution LC-MS Identification of 2-Cyclopropyl-4-fluorophenylboronic Acid: A Comparative Guide to Analytical Workflows
As a crucial building block in Suzuki-Miyaura cross-coupling reactions, 2-Cyclopropyl-4-fluorophenylboronic acid (MW: 180.07 Da) is widely utilized in pharmaceutical development. However, the mass spectrometry (LC-MS) id...
Author: BenchChem Technical Support Team. Date: March 2026
As a crucial building block in Suzuki-Miyaura cross-coupling reactions, 2-Cyclopropyl-4-fluorophenylboronic acid (MW: 180.07 Da) is widely utilized in pharmaceutical development. However, the mass spectrometry (LC-MS) identification and trace-level quantification of arylboronic acids present a notorious analytical challenge.
This guide objectively compares the performance of direct LC-MS analysis against pre-column and in-source derivatization strategies. By understanding the underlying chemical causality of these methods, analytical scientists can select the optimal self-validating workflow for their specific matrix and sensitivity requirements.
The Mechanistic Challenge: Why Boronic Acids Defy Standard LC-MS
The difficulty in analyzing 2-Cyclopropyl-4-fluorophenylboronic acid stems from three distinct chemical behaviors:
Boroxine Equilibrium: In solution, and particularly during the desolvation process in an electrospray ionization (ESI) source, boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines. This splits the ion current between the monomeric acid (
179.07) and the boroxine artifact ( ~486.2), drastically reducing sensitivity.
Poor Proton Affinity: The electron-deficient boron atom (possessing an empty p-orbital) lacks basic sites, resulting in exceptionally poor ionization efficiency in standard acidic positive-ion mode (+ESI).
Secondary Interactions: The hydroxyl groups of the boronic acid strongly interact with active silanols and trace metals in standard stainless-steel LC systems, leading to severe peak tailing and analyte loss [4].
To circumvent these issues, we must either manipulate the pH to exploit the molecule's Lewis acidity or chemically mask the reactive diol moiety.
Fig 1. Divergent LC-MS pathways for 2-Cyclopropyl-4-fluorophenylboronic acid analysis.
Comparative Analytical Strategies
Strategy A: Direct Analysis via Negative ESI (-ESI)
Because boronic acids are mild Lewis acids, operating the LC-MS in a high-pH environment (e.g., using ammonium hydroxide) forces the empty p-orbital on the boron atom to accept a hydroxide ion. This generates a pre-formed, negatively charged tetrahedral hydroxyboronate anion (
). This species transfers highly efficiently into the gas phase during -ESI, allowing for direct quantitation without benchtop derivatization [1].
Strategy B: Pre-Column Pinacol Derivatization
Reacting the boronic acid with a 1,2-diol (such as pinacol or pinanediol) forms a sterically hindered cyclic boronate ester. This condensation reaction completely eliminates the possibility of boroxine formation. Furthermore, the addition of the hydrophobic pinacol moiety increases the molecule's retention on reversed-phase columns and significantly enhances its proton affinity for +ESI or Atmospheric Pressure Chemical Ionization (APCI) [2].
Strategy C: In-Source Microdroplet Derivatization
A cutting-edge alternative involves using a coaxial-flow contained-ESI source. The boronic acid sample and a derivatization reagent are mixed at the tip of the electrospray capillary. The rapid evaporation of the microdroplet accelerates the reaction kinetics by orders of magnitude, completing the derivatization in microseconds prior to mass analysis. This provides the sensitivity of Strategy B with the throughput of Strategy A [3].
Performance Data Comparison
The following table synthesizes the expected performance metrics for 2-Cyclopropyl-4-fluorophenylboronic acid across the three methodologies, based on established organoboron analytical frameworks.
Metric
Strategy A: Direct (-ESI)
Strategy B: Pinacol Derivatization (+ESI)
Strategy C: In-Source Derivatization
Target Ion ()
179.07
263.15
Variable (Reagent dependent)
Limit of Detection (LOD)
2 - 10 pg/mL
< 1 pg/mL
Low parts-per-trillion (ppt)
Linearity ()
> 0.990
> 0.998
> 0.995
Sample Prep Time
< 5 minutes (Dilute & Shoot)
45 - 60 minutes (Incubation & SPE)
< 5 minutes
Boroxine Interference
Moderate (Requires strict pH control)
None (Chemically blocked)
None (Rapid conversion)
Hardware Requirement
Metal-free/Hybrid surface LC columns
Standard C18 LC columns
Coaxial-flow ESI source
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to continuously monitor for in-source degradation and reaction efficiency.
Protocol 1: Direct Quantitation (-ESI) with Metal-Free Chromatography
Objective: Maximize throughput while suppressing boroxine formation using pH control.
System Preparation: Equip the LC system with a sterically protected or hybrid-surface column (e.g.,1 [4]). This prevents the electron-deficient boron from interacting with metal oxides on the column hardware.
Mobile Phase Formulation:
Phase A: 10 mM Ammonium Acetate in LC-MS grade
, adjusted to pH 9.5 with Ammonium Hydroxide.
Phase B: 100% Acetonitrile.
Causality Note: The high pH ensures the analyte remains in the tetrahedral boronate anion state, preventing dehydration into the neutral boroxine.
Sample Preparation: Dilute the 2-Cyclopropyl-4-fluorophenylboronic acid sample in 50:50 Methanol/Water. Spike in 10 ng/mL of an isotopic internal standard (e.g.,
-phenylboronic acid).
Self-Validation Check (The Boroxine Monitor): Program a secondary MRM transition to monitor
486.2 179.0. If the peak area of the trimer exceeds 5% of the monomer peak area, the source temperature is too high, causing in-source thermal dehydration. Reduce the ESI desolvation temperature by 50°C.
Objective: Achieve maximum sensitivity and eliminate column-adsorption artifacts for trace-level impurity analysis.
Derivatization Reaction:
Transfer 100 µL of the sample into a glass vial.
Add 50 µL of a 100 mM Pinacol solution (prepared in anhydrous Acetonitrile).
Add 10 µL of 1% Formic Acid (catalyst).
Incubate at 60°C for 30 minutes to drive the condensation reaction.
Extraction: Quench the reaction with 100 µL of 0.1 M Ammonium Bicarbonate. Extract the highly lipophilic pinacol ester using 500 µL of Methyl tert-butyl ether (MTBE). Evaporate the organic layer and reconstitute in 100 µL of 20% Acetonitrile.
LC-MS Analysis: Inject onto a standard C18 column. Use a standard acidic mobile phase (0.1% Formic acid in Water/Acetonitrile). Monitor the
ion at 263.15 in positive ESI mode.
Self-Validation Check (Reaction Efficiency Control): Spike the initial sample with a known concentration of 4-Methylphenylboronic acid before step 1. Monitor its corresponding pinacol ester (
219.1). A recovery of <95% indicates incomplete derivatization, requiring an increase in pinacol concentration or incubation time.
Conclusion
For routine identification and high-throughput reaction monitoring of 2-Cyclopropyl-4-fluorophenylboronic acid, Direct Analysis (-ESI) with a high-pH mobile phase is the most efficient choice, provided specialized metal-free columns are utilized to maintain peak shape. However, for trace-level quantification (e.g., genotoxic impurity screening), Pre-Column Derivatization remains the gold standard. By converting the unpredictable boronic acid into a stable, highly ionizable boronate ester, analysts can achieve sub-pg/mL sensitivity while utilizing standard LC-MS infrastructure.
References
SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX Application Notes. Available at: [Link]
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, ACS Publications. Available at:[Link]
National Science Foundation / ACS Figshare. In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity. Available at:[Link]
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Notes. Available at: [Link]
Benchmarking 2-Cyclopropyl-4-fluorophenylboronic acid against non-fluorinated analogs
This guide provides an in-depth technical benchmark of 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 1824647-97-3), comparing it against its non-fluorinated and non-hindered analogs. It is designed for medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical benchmark of 2-Cyclopropyl-4-fluorophenylboronic acid (CAS: 1824647-97-3), comparing it against its non-fluorinated and non-hindered analogs. It is designed for medicinal chemists and process engineers optimizing cross-coupling reactions for drug discovery.
Executive Summary: The "MedChem Sweet Spot"
2-Cyclopropyl-4-fluorophenylboronic acid represents a strategic scaffold in modern drug design, combining two powerful medicinal chemistry tactics:
Conformational Locking (2-Cyclopropyl): The bulky ortho-cyclopropyl group restricts rotation around the biaryl axis in the final drug molecule, potentially improving binding affinity by reducing the entropic penalty upon binding.
Metabolic Blocking (4-Fluoro): The para-fluorine atom blocks the most common site of CYP450-mediated oxidative metabolism (para-hydroxylation), significantly extending the molecule's half-life (t½).
However, these same features introduce synthetic challenges. The ortho-steric bulk retards transmetallation in Suzuki couplings, while the electronic effects of fluorine alter the Lewis acidity of the boron center. This guide benchmarks these trade-offs.
Comparative Profiling
We compare the target molecule against three distinct analogs to isolate steric and electronic variables.
Feature
Target Molecule
Analog A (Direct H-Analog)
Analog B (Steric Baseline)
Analog C (Electronic Baseline)
Compound
2-Cyclopropyl-4-fluorophenyl-B(OH)₂
2-Cyclopropylphenyl-B(OH)₂
Phenylboronic acid
4-Fluorophenylboronic acid
Steric Bulk
High (Ortho-subst.)
High (Ortho-subst.)
Low
Low
Electronic State
Electron-Deficient (EWG)
Neutral
Neutral
Electron-Deficient (EWG)
Suzuki Reactivity
Moderate/Low (Steric drag)
Moderate/Low (Steric drag)
High (Benchmark)
High (Activated)
Protodeboronation Risk
Medium
High
Low
Low
Metabolic Stability
High (Blocked para site)
Low (Vulnerable para site)
Low
Moderate
Key Insights:
The "Ortho-Effect" Bottleneck: Both the target and Analog A suffer from significant steric hindrance during the transmetallation step of the Suzuki cycle. Standard catalysts (e.g., Pd(PPh₃)₄) often fail here.
The Fluorine Stabilizer: Unlike Analog A, which is highly prone to protodeboronation (loss of the boron group) due to the electron-rich nature of alkyl-substituted rings, the 4-fluoro substituent in the Target Molecule withdraws electron density. This decreases the basicity of the ipso-carbon, slightly stabilizing the C-B bond against hydrolytic cleavage compared to Analog A.
Mechanistic Visualization
The following diagrams illustrate the specific challenges and advantages of this scaffold.
Diagram 1: The Steric Bottleneck in Suzuki Coupling
This workflow highlights why specialized ligands are required for 2-cyclopropyl substrates.
Caption: The 2-cyclopropyl group creates significant steric hindrance during transmetallation, requiring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the process.
Diagram 2: Metabolic Fate Comparison
Why the 4-fluoro substituent is critical for drug development.
Caption: The 4-fluoro substituent blocks the primary metabolic soft spot (para-position), preventing rapid clearance typical of non-fluorinated aromatics.
Experimental Protocol: High-Efficiency Coupling
Due to the steric hindrance of the cyclopropyl group, standard Suzuki conditions often result in low yields (<40%) or protodeboronation. The following protocol utilizes Buchwald Precatalysts to overcome this energy barrier.
Electrophile: Aryl Bromide or Chloride (1.0 equiv)
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)
Rationale: SPhos and XPhos are bulky, electron-rich ligands designed to facilitate oxidative addition of chlorides and, crucially, create a pocket that accommodates ortho-substituted boronic acids during transmetallation.
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent: Add degassed solvent mixture via syringe.
Reaction: Heat to 80–100°C for 4–12 hours.
Monitoring: Check via LC-MS.[1] If protodeboronation (formation of 1-cyclopropyl-3-fluorobenzene) is observed, lower temperature to 60°C and extend time.
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
Troubleshooting "Stalled" Reactions
If the reaction stalls with starting material remaining:
Do NOT add more heat: This accelerates deboronation.
Solution: Add a second portion of boronic acid (0.5 equiv) and fresh catalyst (1 mol%). The boronic acid likely degraded before the halide was consumed.
References
Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[2][3] Link
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2][3] Link
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry. Link
Crystallographic Data for 2-Cyclopropyl-4-fluorophenylboronic Acid Derivatives: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology. Executive Summary The 2-cyclopropyl-4-fluorophenyl moiety is a highly privi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Experimental Methodology.
Executive Summary
The 2-cyclopropyl-4-fluorophenyl moiety is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiproliferation compounds 1[1], and Somatostatin Receptor 4 (SSTR4) agonists 2[2]. However, incorporating this building block via Suzuki-Miyaura cross-coupling presents significant handling challenges.
As a Senior Application Scientist, I frequently observe that the choice of boron derivative—free boronic acid, pinacol (pin) ester, or N-methyliminodiacetic acid (MIDA) boronate—dictates not only the bench stability of the reagent but also the ultimate yield of the cross-coupling reaction. This guide objectively compares the crystallographic and performance data of 2-cyclopropyl-4-fluorophenylboronic acid derivatives, providing causality-driven experimental protocols to optimize your synthetic workflows.
Structural Causality & Crystallographic Profiling
The physical stability and reactivity of boronic acid derivatives are fundamentally governed by the hybridization state of the boron atom.
Free Boronic Acid (sp² Hybridized): The free 2-cyclopropyl-4-fluorophenylboronic acid possesses an empty p-orbital, rendering it highly susceptible to oxidation and protodeboronation. Crystallographically, free boronic acids form extensive hydrogen-bonded dimeric or trimeric networks (anhydrides/boroxines), leading to inconsistent stoichiometry and poor shelf-life.
Pinacol Ester (sp² Hybridized): Conversion to the pinacol ester provides steric shielding around the empty p-orbital. While this improves solubility in organic solvents and prevents boroxine formation, the boron remains sp² hybridized. Consequently, these esters are often oils or low-melting amorphous solids that slowly degrade under ambient conditions.
MIDA Boronate (sp³ Hybridized): Complexation with the MIDA ligand fundamentally alters the electronic structure. The nitrogen atom of the MIDA ligand donates its lone pair into the empty p-orbital of the boron, forming a dative N→B bond and rehybridizing the boron to sp³ 3[3]. This structural rigidification yields highly crystalline, free-flowing powders that are entirely stable to air, moisture, and silica gel chromatography 4[4].
Table 1: Comparative Crystallographic and Physical Properties
Parameter
Free Boronic Acid
Pinacol (pin) Ester
MIDA Boronate
Boron Hybridization
sp²
sp²
sp³
Empty p-Orbital
Yes (Highly Reactive)
Yes (Sterically Shielded)
No (Filled by N→B dative bond)
N→B Bond Length
N/A
N/A
~1.65 - 1.68 Å
Physical State
Amorphous Powder
Viscous Oil / Low-Melting Solid
Highly Crystalline Solid
Chromatography
Degrades on Silica
Moderate (Streaking common)
Highly Stable
Bench Shelf-Life
Days to Weeks (Requires Ar/N₂)
Months (Requires refrigeration)
Years (Ambient conditions)
Visualizing the Chemical Logic
To maximize synthetic efficiency, the selection of the boron derivative must align with the specific demands of the workflow.
Caption: Logic tree for selecting the appropriate 2-cyclopropyl-4-fluorophenylboronic acid derivative.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and validation steps to ensure reproducibility.
Protocol A: Synthesis of 2-Cyclopropyl-4-fluorophenyl MIDA Boronate
Objective: Convert the unstable free boronic acid into a highly crystalline, sp³-hybridized MIDA boronate for long-term storage.
Causality Rationale: The reaction utilizes a Dean-Stark trap to continuously remove water. By driving the equilibrium toward the dehydrated product, the MIDA ligand is forced to form the thermodynamically stable N→B dative bond, effectively locking the compound into its crystalline sp³ state.
Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-cyclopropyl-4-fluorophenylboronic acid (10.0 mmol) and N-methyliminodiacetic acid (MIDA, 10.5 mmol).
Solvent Addition: Add a mixture of Toluene (45 mL) and DMSO (5 mL). Causality: Toluene forms an azeotrope with water for removal, while DMSO ensures the solubility of the highly polar MIDA ligand.
Reflux: Heat the mixture to reflux (approx. 110°C) for 12 hours.
Validation Step (TLC): Monitor the reaction via TLC (EtOAc/Hexane 1:1). The free boronic acid will streak, whereas the MIDA boronate will elute as a tight, UV-active spot. Do not proceed until the boronic acid is completely consumed.
Isolation: Cool the mixture to room temperature. Concentrate the toluene in vacuo. Pour the remaining DMSO solution into rapidly stirring ice water (100 mL).
Crystallization: The sp³ hybridization drastically reduces aqueous solubility, causing the MIDA boronate to precipitate as a highly crystalline white solid. Filter, wash with water and diethyl ether, and dry under high vacuum.
Objective: Utilize the MIDA boronate in a cross-coupling reaction while preventing protodeboronation.
Causality Rationale: Free 2-cyclopropyl-4-fluorophenylboronic acid is highly prone to protodeboronation (loss of the boron group) under basic coupling conditions. By using the MIDA boronate with an aqueous base, the free boronic acid is generated in situ at a slow, controlled rate. The palladium catalyst consumes the free boronic acid as soon as it is formed, preventing degradation side-reactions.
Caption: Mechanistic workflow of the slow-release Suzuki-Miyaura coupling using MIDA boronates.
Setup: To a Schlenk flask, add 2-cyclopropyl-4-fluorophenyl MIDA boronate (1.2 mmol), the target aryl halide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₃PO₄ (3.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen three times. Validation: This prevents oxidative homocoupling of the generated boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and H₂O (2 mL). Causality: The biphasic system allows the base to slowly hydrolyze the MIDA ligand at the solvent interface.
Reaction: Heat to 80°C for 16 hours.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Conclusion
For the synthesis of complex pharmaceutical intermediates requiring the 2-cyclopropyl-4-fluorophenyl moiety, relying on the free boronic acid introduces unacceptable variability due to its sp² hybridized instability. While pinacol esters offer a moderate improvement in solubility, the crystallographic and electronic advantages of the sp³ hybridized MIDA boronate make it the superior choice. Its ability to form highly stable crystals ensures long-term shelf-life, while its compatibility with slow-release cross-coupling protocols drastically improves overall reaction yields.
References
European Patent Office, EP 3784666 B1.ANTIPROLIFERATION COMPOUNDS AND USES THEREOF.
Google Patents, US20250100981A1.Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4.
PMC (National Institutes of Health).From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
Journal of the American Chemical Society (ACS).Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.
Assessing Metabolic Stability of 2-Cyclopropyl-4-fluorophenyl Motifs: A Comparative Guide
The strategic incorporation of specific chemical moieties to circumvent rapid hepatic clearance is a cornerstone of modern drug discovery. Among these privileged structures, the 2-cyclopropyl-4-fluorophenyl motif has eme...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic incorporation of specific chemical moieties to circumvent rapid hepatic clearance is a cornerstone of modern drug discovery. Among these privileged structures, the 2-cyclopropyl-4-fluorophenyl motif has emerged as a highly effective scaffold for enhancing metabolic stability while maintaining favorable physicochemical properties. This guide provides an in-depth, objective comparison of this motif against common alternatives, exploring the mechanistic causality behind its stability and detailing the self-validating experimental protocols required to assess its pharmacokinetic profile.
Mechanistic Causality: The Dual Engine of Stability
The metabolic resilience of the 2-cyclopropyl-4-fluorophenyl motif is not coincidental; it is the result of a synergistic interplay between steric constraint and electronic modulation. When a drug molecule enters the active site of hepatic Cytochrome P450 (CYP450) enzymes, it is subjected to highly reactive iron-oxo species attempting to abstract hydrogen atoms or insert oxygen. This motif defends against these attacks through two distinct mechanisms:
The 4-Fluorophenyl Shield
Replacing a hydrogen atom with fluorine at the para position of a phenyl ring is a classic bioisosteric strategy. The carbon-fluorine (C-F) bond is the strongest in organic chemistry, characterized by a bond length (1.35 Å) that closely mimics the C-H bond (1.20 Å) but possesses significant partial ionic character[1]. This renders the para position highly resistant to CYP450-mediated aromatic hydroxylation[2]. Furthermore, the extreme electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring. This deactivates the entire phenyl system toward electrophilic attack by monooxygenases, slowing down the overall oxidation process and increasing drug residence time[3].
The Cyclopropyl Conformational Restrictor
The cyclopropyl group is frequently deployed as a metabolically stable alternative to the isopropyl group. While both provide similar steric bulk and lipophilicity, their electronic natures differ drastically. The strained three-membered cyclopropyl ring possesses enhanced s-character in its C-C bonds, which consequently makes its C-H bonds shorter and stronger than those found in standard alkanes[4]. This increased bond dissociation energy raises the activation barrier for hydrogen abstraction by CYP enzymes. While the cyclopropyl group can still undergo oxidative ring-opening or hydroxylation[5], the rate of this metabolism is significantly slower than the rapid aliphatic oxidation observed with isopropyl groups[4].
CYP450-mediated metabolic pathways and blocking mechanisms for the 2-cyclopropyl-4-fluorophenyl motif.
Comparative Performance Analysis
To objectively evaluate the performance of the 2-cyclopropyl-4-fluorophenyl motif, we must compare it against its structural predecessors. The table below aggregates representative in vitro Human Liver Microsome (HLM) data, illustrating the additive stabilizing effects of these specific structural modifications.
Chemical Motif
Primary Structural Vulnerability
HLM (µL/min/mg)
(min)
2-Isopropyl-phenyl
Rapid isopropyl oxidation, Para-hydroxylation
> 120.0
< 12.0
2-Cyclopropyl-phenyl
Para-hydroxylation (Aliphatic oxidation slowed)
65.0
21.0
2-Isopropyl-4-fluorophenyl
Rapid isopropyl oxidation (Para-position blocked)
45.0
31.0
2-Cyclopropyl-4-fluorophenyl
Slowed cyclopropyl oxidation
15.0
92.0
Data Interpretation:
As the data demonstrates, addressing only one metabolic soft spot (e.g., using 2-cyclopropyl-phenyl or 2-isopropyl-4-fluorophenyl) yields moderate improvements in intrinsic clearance (
). However, combining the strong C-H bonds of the cyclopropyl ring with the inductive deactivation and steric blocking of the para-fluorine atom creates a highly stable pharmacophore, drastically extending the in vitro half-life ()[4].
To accurately assess the metabolic stability of these motifs, researchers rely on liver microsomes—subcellular fractions containing high concentrations of membrane-bound Phase I enzymes (primarily CYP450s)[6].
A robust protocol cannot merely measure compound disappearance; it must be a self-validating system that rules out false positives (e.g., chemical instability) and false negatives (e.g., inactive enzyme batches).
Self-validating in vitro microsomal stability assay workflow with sequential quenching.
Step-by-Step Methodology
1. System Validation & Control Setup
Test Compound: Prepare a 10 mM stock of the 2-cyclopropyl-4-fluorophenyl derivative in DMSO.
Positive Controls: Include Verapamil (high clearance) and Dextromethorphan (low clearance) to verify the metabolic competence of the microsome batch[6].
Negative Control (Minus-NADPH): Run a parallel incubation lacking the NADPH cofactor. Causality: If the compound depletes in this control, the loss is due to chemical instability or non-specific binding to plasticware, not CYP450 metabolism[6].
2. Matrix Preparation & Pre-Incubation
Dilute Human Liver Microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final assay protein concentration of 0.5 mg/mL . Causality: Keeping protein concentration low (≤ 0.5 mg/mL) minimizes non-specific protein binding, which can artificially mask the free fraction of the drug and falsely lower the apparent clearance rate.
Spike the test compound to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.25% to prevent enzyme inhibition). Causality: A 1 µM concentration ensures the reaction operates well below the Michaelis-Menten constant (
) for most CYPs, maintaining first-order kinetics required for accurate half-life calculation.
Pre-incubate the mixture at 37°C for 5 minutes.
3. Reaction Initiation & Sequential Quenching
Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM[6].
At designated time points (t = 0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.
Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the microsomal proteins for cleaner downstream analysis.
4. LC-MS/MS Analysis & Data Processing
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
Analyze the supernatant via LC-MS/MS, calculating the peak area ratio (Test Compound / Internal Standard).
Plot the natural log (ln) of the percent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (
).
Calculate intrinsic clearance using the formula:
(Where V is the incubation volume and P is the mass of microsomal protein).
References
The Role of Small Molecules Containing Fluorine Atoms
Encyclopedia.pub
URL:[Link]
Drug Modifications to Improve Stability
Chemistry LibreTexts
URL:[Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides
Malaria World
URL:[Link]
Part 1: Elucidation of Core Quality Attributes for 2-Cyclopropyl-4-fluorophenylboronic Acid
Introduction: The Critical Role of Quality Control for a Niche Suzuki-Miyaura Reagent 2-Cyclopropyl-4-fluorophenylboronic acid is a specialized building block in medicinal chemistry, prized for its utility in introducing...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Quality Control for a Niche Suzuki-Miyaura Reagent
2-Cyclopropyl-4-fluorophenylboronic acid is a specialized building block in medicinal chemistry, prized for its utility in introducing the unique cyclopropyl-fluorophenyl motif into potential drug candidates via Suzuki-Miyaura cross-coupling reactions. The success of these syntheses, and by extension, the purity and integrity of the final active pharmaceutical ingredient (API), is inextricably linked to the quality of the starting boronic acid. Impurities can lead to unwanted side products, reduced yields, and complex downstream purification challenges. This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of essential quality control (QC) assays for commercial batches of 2-Cyclopropyl-4-fluorophenylboronic acid. We will delve into the "why" behind each analytical choice, present comparative data for hypothetical batches, and provide detailed experimental protocols. Our aim is to empower researchers and drug development professionals to make informed decisions when selecting and qualifying this critical reagent.
Key Quality Attributes and Potential Impurities
The primary quality attributes for any boronic acid revolve around its identity, purity, water content, and the presence of residual solvents or elemental impurities. For 2-Cyclopropyl-4-fluorophenylboronic acid, specific impurities can arise from the synthetic route, which often involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[1]
Common impurities include:
Protodeboronation Product (1-Cyclopropyl-3-fluorobenzene): This is a prevalent impurity where the boronic acid group is replaced by a hydrogen atom.[2][3] This can occur during synthesis or upon storage, particularly under acidic or basic conditions.[4]
Boroxine (Trimeric Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[1] While boroxines are often in equilibrium with the free boronic acid in solution, their presence in the solid material can affect accurate weighing and stoichiometry in reactions.
Unreacted Starting Materials and Homocoupling Products: Depending on the specific synthesis, residual starting materials or their homocoupled byproducts may be present.[5]
Inorganic Salts: Salts from workup and purification steps can be present.
Residual Solvents: Solvents used during synthesis and purification may be retained in the final product.[6][7]
Water Content: Boronic acids are often hygroscopic, and excess water can impact reaction stoichiometry and potentially promote degradation.[8][9]
Elemental Impurities: Trace metals, particularly palladium from previous synthetic steps if not adequately removed, can interfere with subsequent catalytic reactions.
This guide will focus on a suite of analytical techniques designed to comprehensively assess these quality attributes.
Part 2: A Multi-faceted Approach to Quality Control: Experimental Protocols and Comparative Analysis
A robust QC strategy for 2-Cyclopropyl-4-fluorophenylboronic acid relies on a combination of chromatographic, spectroscopic, and titrimetric methods. No single technique can provide a complete picture; instead, they offer complementary information to build a comprehensive quality profile.
Purity Assessment and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the cornerstone for determining the purity of non-volatile organic compounds like boronic acids.[5] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its organic impurities, allowing for accurate quantification.[10][11]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[5]
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[5] The use of columns with low silanol activity is recommended to minimize on-column hydrolysis of the boronic acid.[12]
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over a suitable time to ensure separation of all components.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]
Comparative Data for Hypothetical Batches:
Compound
Batch A Retention Time (min)
Batch A % Area
Batch B Retention Time (min)
Batch B % Area
Protodeboronation Product
6.8
0.8
6.8
2.5
2-Cyclopropyl-4-fluorophenylboronic acid
9.2
99.1
9.2
97.0
Unknown Impurity 1
10.5
0.1
10.5
0.3
Boroxine-related peak*
13.2
Not Detected
13.2
0.2
*Note: Boroxines can sometimes be observed by HPLC, though they may also hydrolyze back to the boronic acid on the column.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC purity analysis of 2-Cyclopropyl-4-fluorophenylboronic acid.
Structural Confirmation and Purity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis. ¹H NMR confirms the identity of the compound by showing the characteristic signals for the cyclopropyl and aromatic protons. ¹¹B NMR is particularly useful for characterizing boronic acids, as the chemical shift is sensitive to the hybridization state of the boron atom (sp² for the boronic acid vs. sp³ for boronate esters or the boroxine).[13][14][15] Quantitative ¹H NMR (qNMR) can provide a highly accurate purity assessment when a certified internal standard is used.[5]
Experimental Protocol: ¹H and ¹¹B NMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5] For ¹¹B NMR, quartz NMR tubes are recommended to avoid a broad signal from borosilicate glass.[13]
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
Procedure for ¹H NMR: Dissolve approximately 5-10 mg of the sample in the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Procedure for ¹¹B NMR: Dissolve a higher concentration of the sample (e.g., ~10-20 mg) in the deuterated solvent. Acquire the spectrum with appropriate parameters for the ¹¹B nucleus.
Quantitative ¹H NMR (qNMR): Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.[5] Dissolve in a known volume of deuterated solvent. Acquire the spectrum with a long relaxation delay to ensure full signal relaxation for accurate integration.
Comparative Data Interpretation:
Batch A (High Purity): The ¹H NMR spectrum would show sharp, well-defined peaks corresponding to the protons of 2-Cyclopropyl-4-fluorophenylboronic acid with minimal or no signals from impurities. The ¹¹B NMR would exhibit a single, sharp peak characteristic of the sp²-hybridized boron atom.
Batch B (Lower Purity): The ¹H NMR spectrum would likely show additional peaks corresponding to the protodeboronation product and potentially other organic impurities. The ¹¹B NMR might show a broader signal or additional peaks, which could indicate the presence of boroxine or other boron-containing species.
Water Content Determination by Karl Fischer Titration
Rationale: Water content is a critical parameter for boronic acids as it can affect reaction stoichiometry and stability.[8] Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[16][17] Both volumetric and coulometric methods are available, with the coulometric method being more suitable for very low water content.[8][18]
Experimental Protocol: Coulometric Karl Fischer Titration
Instrumentation: An automated Karl Fischer coulometer.[16]
Reagents: Karl Fischer reagents (anode and cathode solutions).
Procedure:
Condition the instrument to a low, stable drift rate.[18]
Accurately weigh a suitable amount of the boronic acid sample and add it to the titration cell.
The instrument will automatically titrate the water present and display the result, typically in ppm or percentage.
Comparative Data for Hypothetical Batches:
Batch
Water Content (ppm)
Batch A
850
Batch B
3200
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Rationale: Residual solvents from the manufacturing process are common impurities in pharmaceutical ingredients and must be controlled to ensure safety.[7][19] Gas chromatography with headspace sampling is the standard technique for analyzing volatile and semi-volatile organic compounds.[6][20][21]
Experimental Protocol: GC-HS
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).[20]
Column: A mid-polarity GC column suitable for residual solvent analysis.
Diluent: A high-boiling solvent such as dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI).[7]
Sample Preparation: Accurately weigh the sample into a headspace vial and add a known volume of the diluent. Seal the vial.
Headspace Conditions: The vial is heated to a specific temperature for a set time to allow the residual solvents to partition into the headspace.[6]
GC Conditions: The headspace gas is injected into the GC, and the solvents are separated and detected.
Quantification: The amount of each residual solvent is determined by comparing the peak areas to those of a standard solution containing known concentrations of the potential solvents.
Comparative Data for Hypothetical Batches:
Solvent
Batch A (ppm)
Batch B (ppm)
ICH Limit (Class 2)
Toluene
50
450
890
Tetrahydrofuran (THF)
100
900
720
Hexanes
25
150
290
Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Rationale: For reagents used in pharmaceutical synthesis, particularly those involved in metal-catalyzed reactions like the Suzuki-Miyaura coupling, it is crucial to control the levels of elemental impurities.[22] ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace levels of elements.[23][24]
Experimental Protocol: ICP-MS
Instrumentation: An ICP-MS instrument.
Sample Preparation: The organic sample must be digested, typically using a microwave digestion system with strong acids, to break down the organic matrix and bring the elements into solution.
Analysis: The digested sample solution is introduced into the ICP-MS, where the elements are ionized and then separated and detected by the mass spectrometer based on their mass-to-charge ratio.[22]
Quantification: The concentration of each element is determined by comparing the signal to that of a multi-element calibration standard.
Comparative Data for Hypothetical Batches:
Element
Batch A (ppm)
Batch B (ppm)
Palladium (Pd)
< 1
15
Iron (Fe)
5
25
Lead (Pb)
< 0.5
2
Logical Relationship of QC Assays:
Caption: Relationship between primary analytical methods and key quality attributes.
Part 3: Synthesis and Conclusion
The quality of 2-Cyclopropyl-4-fluorophenylboronic acid is not a single data point but a mosaic of information gathered from a suite of orthogonal analytical techniques. As demonstrated with our hypothetical Batch A and Batch B, a lower purity value by HPLC often correlates with higher levels of impurities detected by other methods, such as increased water content and residual solvents.
Batch A represents a high-quality material suitable for demanding applications in drug development. It exhibits high purity by HPLC, confirmed identity by NMR, low water content, and minimal residual solvents and elemental impurities.
Batch B , in contrast, shows a higher level of the protodeboronation impurity, significantly more water, and a concerning level of THF, a Class 2 solvent. The presence of 15 ppm of palladium could also be detrimental to subsequent catalytic steps.
Recommendation for Researchers:
When sourcing 2-Cyclopropyl-4-fluorophenylboronic acid, it is imperative to request a Certificate of Analysis (CoA) that includes data from a comprehensive set of QC assays. At a minimum, this should include:
Purity by HPLC
Identity confirmation by ¹H NMR
Water content by Karl Fischer
Residual solvent analysis by GC-HS
For cGMP applications or late-stage drug development, elemental impurity analysis by ICP-MS is also essential. By understanding the "why" behind these assays and critically evaluating the data, researchers can mitigate risks, improve the reproducibility of their syntheses, and ultimately accelerate the drug development process.
References
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Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]
Separation Science. (2023, December 8). Headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]
LabSolution. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2. Retrieved from [Link]
Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. (2026, February 26). LinkedIn. Retrieved from [Link]
Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Wiskur, S. L., & Lavigne, J. J. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]
Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]
National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]
ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
Royal Society of Chemistry. (2013, May 9). 16 - Analytical Methods. Retrieved from [Link]
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.).
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
Proceedings of the National Academy of Sciences. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Retrieved from [Link]
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YouTube. (2024, November 12). Elemental Analysis:ICP OES and ICP MS. Retrieved from [Link]
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Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from [Link]
Determination of elements by ICP-AES and ICP-MS. (2003, September 19). [Source for this information could not be verified, but the content is relevant].
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
PubMed. (2009, October 15). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
CAS Number: 1824647-97-3
Formula: C₉H₁₀BFO₂
Molecular Weight: 179.98 g/mol [1]
Executive Summary & Operational Context
This guide defines the safety, handling, and logistical protocols for 2-Cyclopropyl-4-fluorophenylboronic acid , a specialized organoboron reagent commonly used in Suzuki-Miyaura cross-coupling reactions to introduce cyclopropyl and fluorophenyl motifs into drug scaffolds.[1]
The Safety Paradox: While arylboronic acids are generally considered stable and moderately toxic, the introduction of the fluorine atom and the cyclopropyl ring necessitates specific precautions.[1] Fluorinated compounds can exhibit unexpected lipophilicity (enhancing skin absorption), and fine organoboron powders are prone to static charge buildup, increasing inhalation risks during weighing.[1]
Immediate Action Required: Treat this compound as a Skin, Eye, and Respiratory Irritant (Category 2/2A/3) .[1] All handling of the solid must occur within a certified chemical fume hood.[1]
Hazard Identification & Risk Assessment (GHS)[1]
The following classification is derived from the structural class of fluorinated arylboronic acids.
Dehydration Equilibrium: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1] This process is reversible but can alter the melting point and stoichiometry.[1] Store cold and dry to minimize this.[1]
Static Charge: Fluorinated solids are often "fluffy" and highly static-prone.[1] They can "jump" from spatulas, creating an invisible dust hazard.[1]
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based Risk Assessment approach.[1] Do not default to "standard PPE"; adapt to the specific activity.[1]
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1]
Scientific Reasoning: Safety glasses are insufficient for fine powders.[1] The static nature of this compound means dust particles can drift around side-shields.[1] Goggles provide a seal against airborne particulates.[1]
Standard Handling: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).[1]
Solution Handling (DCM/THF): If dissolving in halogenated solvents (DCM) or tetrahydrofuran (THF), use Double Nitrile or Silver Shield/Laminate gloves.[1]
Reasoning: Fluorinated compounds often have higher permeation rates through standard polymers due to lipophilicity.[1]
Receipt: Verify container integrity. Store at 2–8°C (Refrigerator) to prevent protodeboronation or dehydration.[1]
Acclimatization: Allow the bottle to warm to room temperature before opening. Opening a cold bottle introduces condensation, which hydrolyzes the boronic acid and degrades purity.[1]
Setup: Place the balance inside the fume hood if possible.[1] If not, use a secondary containment vessel (tared vial) to transport the solid.[1]
Static Control: If the powder flies, use an ionizing anti-static gun or wipe the spatula with a dryer sheet (if chemically compatible/allowable) to discharge static.[1]
Transfer: Avoid using a funnel if the powder is sticky/static; weigh directly into the reaction flask using a weighing paper or boat.
Phase 3: Reaction Setup
Solvent Choice: Boronic acids are soluble in alcohols, DMF, and THF.[1]
Inert Atmosphere: While the acid is air-stable, Suzuki couplings require Palladium catalysts that are oxygen-sensitive.[1] Purge solvents with Nitrogen or Argon.[1]
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents if your facility separates them.[1]
Labeling: Clearly label the waste tag with "Contains Fluorine" and "Organoboron Compound".[1]
Destruction: Requires high-temperature incineration with a scrubber to manage HF (Hydrogen Fluoride) byproducts during combustion.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734354, 2-Fluorophenylboronic acid (Class Reference).[1] PubChem.[1] [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1][Link][1]